Zeaxanthin, (3S,3'S)-
Description
Contextual Significance in Biological Systems
Zeaxanthin (B1683548) is a vital antioxidant, protecting cells from the damaging effects of reactive oxygen species (ROS). numberanalytics.com Its unique molecular structure, featuring a long chain of conjugated double bonds, allows it to effectively quench singlet oxygen and scavenge free radicals. numberanalytics.comnih.gov This antioxidant capacity is particularly important in the eye, where high levels of metabolic activity and light exposure generate significant oxidative stress. mdpi.com
In the human retina, zeaxanthin is highly concentrated in the macula, the region responsible for sharp, detailed central vision. ontosight.aimdpi.com Here, it functions as a blue light filter, absorbing high-energy blue light before it can damage the sensitive photoreceptor cells. numberanalytics.comnih.gov This filtering action, combined with its antioxidant properties, is believed to contribute to the reduced risk of age-related macular degeneration (AMD) and cataracts. ontosight.aimdpi.com Beyond the eyes, research suggests potential benefits of zeaxanthin for cognitive health and in mitigating oxidative stress in various tissues throughout the body. ontosight.airesearchgate.net
Stereoisomerism of Zeaxanthin
Zeaxanthin has two chiral centers, which gives rise to three stereoisomeric forms. numberanalytics.comwikipedia.org The arrangement of the hydroxyl groups on the terminal rings determines the specific stereoisomer.
(3R,3'R)-Zeaxanthin
This is the most common and biologically active form of zeaxanthin found in nature. numberanalytics.comwikipedia.org It is the primary isomer present in most dietary sources. fao.org (3R,3'R)-Zeaxanthin is efficiently absorbed from the diet and transported to various tissues, including the eye. foodb.ca
(3R,3'S)-Zeaxanthin (Meso-Zeaxanthin)
Meso-zeaxanthin (B1235934) is a non-dietary stereoisomer, meaning it is not typically found in the foods we eat. nih.govwikipedia.org It is believed to be formed in the retina from the conversion of lutein (B1675518). wikipedia.orgnih.gov Meso-zeaxanthin is found in high concentrations in the center of the macula, alongside (3R,3'R)-zeaxanthin. wikipedia.orgwikipedia.org It is considered to be a powerful antioxidant, potentially even more so than the other two stereoisomers. wikipedia.org
(3S,3'S)-Zeaxanthin: Distinctive Aspects and Research Focus
(3S,3'S)-Zeaxanthin is the third stereoisomer and is found in much smaller quantities in the human retina compared to the other two forms. wikipedia.orgnih.gov While traditionally considered non-dietary, recent studies have detected it in some fish. nih.gov Research into the specific functions and biological significance of (3S,3'S)-zeaxanthin is ongoing, but it is known to be a component of the macular pigment. nih.govnih.gov
Table 1: Comparison of Zeaxanthin Stereoisomers
| Feature | (3R,3'R)-Zeaxanthin | (3R,3'S)-Meso-Zeaxanthin | (3S,3'S)-Zeaxanthin |
| Common Name | Zeaxanthin | Meso-zeaxanthin | - |
| Dietary Source | Abundant in many plants and fruits. wikipedia.orgfao.org | Generally not found in the diet; formed from lutein in the retina. wikipedia.orgnih.gov | Found in some fish. nih.gov |
| Location in Macula | Present throughout the macula. wikipedia.org | Concentrated in the center of the macula. wikipedia.orgwikipedia.org | Present in small amounts. wikipedia.orgnih.gov |
| Primary Origin | Dietary. fao.org | Metabolic conversion of lutein. wikipedia.orgnih.gov | Primarily non-dietary, though detected in some sources. nih.gov |
Historical Scientific Discoveries and Key Research Milestones
The scientific journey to understand zeaxanthin has been a gradual process spanning centuries.
1945: George Wald first identified that the yellow pigment in the macula was composed of carotenoids, specifically xanthophylls. mdpi.comprofjohnnolan.com
Early 1980s: Research led by Snodderly and colleagues significantly advanced the understanding of the macular pigment's role in vision. kemin.com
1985 & 1988: Bone and colleagues chemically identified the components of the macular pigment as lutein and zeaxanthin. profjohnnolan.comnih.gov
1993: The same research group identified the stereoisomers of zeaxanthin present in the human retina, including meso-zeaxanthin and small amounts of (3S,3'S)-zeaxanthin. nih.govnih.gov
1994: A landmark study by Seddon and co-authors linked higher dietary intake of lutein and zeaxanthin with a reduced risk of age-related macular degeneration (AMD). kemin.com
2001: The first Age-Related Eye Disease Study (AREDS) demonstrated that a supplement containing antioxidants and minerals could reduce the risk of advanced AMD. mdpi.com
2006 onwards: The second Age-Related Eye Disease Study (AREDS2) confirmed the benefits of including lutein and zeaxanthin in the formulation for individuals with low dietary intake of these carotenoids. nova.my
Table 2: Key Milestones in Zeaxanthin Research
| Year | Discovery/Milestone | Significance |
| 1945 | Identification of macular pigment as carotenoids. mdpi.comprofjohnnolan.com | Laid the foundation for understanding the chemical nature of the macula's yellow color. |
| 1985 & 1988 | Chemical identification of lutein and zeaxanthin in the macula. profjohnnolan.comnih.gov | Pinpointed the specific carotenoids responsible for macular pigmentation. |
| 1993 | Identification of zeaxanthin stereoisomers in the retina. nih.govnih.gov | Revealed the complexity of zeaxanthin's presence in the eye. |
| 1994 | Association of dietary lutein and zeaxanthin with reduced AMD risk. kemin.com | Provided the first major epidemiological evidence for the protective role of these carotenoids. |
| 2001 & 2006 | AREDS and AREDS2 clinical trials. mdpi.comnova.my | Established the clinical benefit of lutein and zeaxanthin supplementation for eye health. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXZKUSFCKOGQ-ANDPMPNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@@H](CC2(C)C)O)C)\C)\C)/C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315686 | |
| Record name | (3S,3′S)-Zeaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (3S,3'S)-beta,beta-Carotene-3,3'-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
72002-36-9 | |
| Record name | (3S,3′S)-Zeaxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72002-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zeaxanthin, (3S,3'S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072002369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S,3′S)-Zeaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZEAXANTHIN, (3S,3'S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRI00MMQ7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (3S,3'S)-beta,beta-Carotene-3,3'-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
209 - 209.5 °C | |
| Record name | (3S,3'S)-beta,beta-Carotene-3,3'-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Bioconversion Pathways of Zeaxanthin, 3s,3 S
Precursor Compounds and Initial Biosynthetic Steps
The formation of (3S,3'S)-zeaxanthin begins with the universal C5 isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) mdpi.com. These units are sequentially assembled to form the C40 backbone, which is the precursor to all carotenoids.
The key stages in this initial phase are:
Formation of Geranylgeranyl Pyrophosphate (GGPP): GGPP synthase catalyzes the condensation of IPP and DMAPP to produce the C20 molecule GGPP mdpi.com.
Synthesis of Phytoene (B131915): The first committed step in carotenoid biosynthesis involves the head-to-head condensation of two GGPP molecules by the enzyme phytoene synthase (PSY) to form the colorless C40 carotenoid, 15-cis-phytoene. This is widely considered the primary rate-limiting step of the pathway mdpi.commdpi.com.
Desaturation and Isomerization to Lycopene (B16060): A series of desaturation and isomerization reactions convert phytoene into the red-colored, linear carotenoid lycopene. This process is carried out by several enzymes, including phytoene desaturase (PDS), ζ-carotene isomerase (Z-ISO), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO) mdpi.com.
Cyclization of Lycopene to β-Carotene: The pathway branches at lycopene. For zeaxanthin (B1683548) biosynthesis, the linear lycopene molecule undergoes cyclization at both ends, a reaction catalyzed by lycopene β-cyclase (LCYB). This enzyme introduces a β-ionone ring at each end of the molecule to form β-carotene, the direct precursor to zeaxanthin mdpi.comresearchgate.net.
Table 1: Key Precursors and Enzymes in the Formation of β-Carotene This interactive table summarizes the initial steps leading to the direct precursor of zeaxanthin.
| Precursor Compound | Enzyme | Product |
|---|---|---|
| Geranylgeranyl Pyrophosphate (GGPP) | Phytoene Synthase (PSY) | Phytoene |
| Phytoene | Phytoene Desaturase (PDS), Z-ISO, ZDS, CRTISO | Lycopene |
Enzymatic Catalysis in Zeaxanthin Formation
The final conversion of β-carotene to zeaxanthin is a critical hydroxylation step. This process is catalyzed by a class of enzymes known as β-carotene hydroxylases, which introduce hydroxyl groups onto the β-ionone rings of the β-carotene molecule.
Beta-carotene hydroxylase (BCH) catalyzes the hydroxylation of the C3 and C3' carbons on the two β-ionone rings of β-carotene. This reaction proceeds in two steps, with β-cryptoxanthin (monohydroxylated β-carotene) as an intermediate, ultimately yielding zeaxanthin (dihydroxylated β-carotene) mdpi.comnih.gov. The specific stereochemistry of the final product, whether (3S,3'S) or (3R,3'R), is determined by the stereospecificity of the particular hydroxylase enzyme.
In plants and other organisms, two main families of enzymes are known to perform this function:
Non-heme Di-iron Hydroxylases (BCH-type): These enzymes, often designated as BCH1 and BCH2 in plants, are primarily responsible for the hydroxylation of β,β-carotenoids like β-carotene mdpi.com. They are key regulatory enzymes in the β-branch of the carotenoid pathway nih.gov.
Heme-containing Cytochrome P450 Hydroxylases (CYP-type): This family includes enzymes like CYP97A and CYP97C. While some CYP-type enzymes can also hydroxylate the β-rings of β-carotene, they often exhibit broader substrate specificity and are also involved in the hydroxylation of α-carotene to produce lutein (B1675518) mdpi.comnih.govoup.com.
The overexpression of BCH genes has been shown to increase the conversion of β-carotene to xanthophylls, including zeaxanthin, in various organisms nih.gov.
Table 2: Major Classes and Isoforms of β-Carotene Hydroxylase This interactive table details the different types of enzymes responsible for converting β-carotene to zeaxanthin.
| Enzyme Class | Examples/Isoforms | Primary Function & Notes |
|---|---|---|
| Non-heme Di-iron Hydroxylase | BCH1, BCH2 (in plants), CrtZ (in bacteria) | Primarily responsible for the hydroxylation of the β-rings of β-carotene to form zeaxanthin nih.govmdpi.com. The expression of these genes is a key control point. |
The expression and activity of β-carotene hydroxylase are tightly regulated by both developmental cues and environmental stimuli. This regulation ensures that zeaxanthin levels are optimized for the plant's physiological needs.
Light Intensity: Light is a primary regulator of carotenoid biosynthesis. High light stress, in particular, leads to the upregulation of BCH gene transcription nih.govfrontiersin.org. This response is linked to the photoprotective role of zeaxanthin in the xanthophyll cycle, where it helps dissipate excess light energy, protecting the photosynthetic apparatus from damage nih.gov.
Hormonal Signals: The plant hormone abscisic acid (ABA) is synthesized from carotenoid precursors downstream of zeaxanthin. This relationship suggests the existence of feedback regulatory loops where ABA levels may influence the expression of carotenoid biosynthetic genes, including BCH nih.govmdpi.com.
Substrate Availability: The activity of β-carotene hydroxylase is also dependent on the availability of its substrate, β-carotene. Therefore, the regulation of upstream enzymes, such as phytoene synthase (PSY) and lycopene β-cyclase (LCYB), indirectly controls the rate of zeaxanthin synthesis by modulating the metabolic flux through the pathway nih.gov.
Genetic and Molecular Regulation of Biosynthesis
The accumulation of (3S,3'S)-zeaxanthin is governed by a complex network of regulatory mechanisms that operate at the transcriptional, post-transcriptional, and post-translational levels. These controls dictate the expression of biosynthetic genes and the stability and activity of their resulting enzymes.
The transcription of carotenoid biosynthetic genes is a major point of regulation, controlled by a variety of transcription factors (TFs) that respond to internal and external signals mdpi.com.
Light-Responsive Transcription Factors: In response to light signals, plants employ TFs to modulate gene expression. For instance, Phytochrome Interacting Factor 1 (PIF1) acts as a repressor of carotenoid biosynthesis in the dark, while other factors like HY5 activate key genes such as PSY under light conditions mdpi.com. High light conditions can increase the transcript ratio of LCYB to LCYE, channeling more lycopene towards the β-carotene and zeaxanthin branch of the pathway nih.govfrontiersin.org.
Developmental Regulators: In ripening fruits like tomatoes, a "ripening quartet" of TFs, including RIN (a MADS-box protein), directly or indirectly controls the expression of genes like PSY, leading to massive carotenoid accumulation mdpi.com. Similar regulatory networks involving MYB, bHLH, and NAC transcription factors have been identified in various plant tissues, including flowers mdpi.com.
Stress-Responsive Factors: In rapeseed, transcription factors such as BnaABF3s and BnaMYB44s have been found to regulate the expression of zeaxanthin epoxidase, an enzyme that acts downstream of zeaxanthin, in response to drought stress and for tissue-specific carotenoid profiles nih.gov.
Table 3: Examples of Transcriptional Regulators in Carotenoid Biosynthesis This interactive table provides examples of transcription factors and their roles in regulating the pathway leading to zeaxanthin.
| Regulator | Type | Target Gene/Pathway | Effect on Pathway |
|---|---|---|---|
| PIF1 | Transcription Factor | Phytoene Synthase (PSY) | Represses transcription in the absence of light nih.gov. |
| HY5 | Transcription Factor | Phytoene Synthase (PSY) | Activates transcription in response to light mdpi.com. |
| RIN | MADS-box TF | PSY and other pathway genes | A master regulator that promotes carotenoid accumulation during fruit ripening mdpi.com. |
Regulation also occurs after a gene has been transcribed, providing additional layers of control over the final protein level and activity.
Post-Translational Modification: Enzyme activity can be modulated by modifications such as phosphorylation. In citrus, a signaling cascade involving SNF1-related kinases (SnRKs) and protein phosphatase type-2C (PP2Cs) is proposed to regulate carotenoid accumulation. This phosphorylation-mediated network links ABA signaling directly to the metabolic pathway, allowing for rapid adjustments in carotenoid biosynthesis in response to stress mdpi.com.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| Zeaxanthin, (3S,3'S)- |
| Zeaxanthin, (3R,3'R)- |
| β-Carotene |
| β-Cryptoxanthin |
| Lycopene |
| Phytoene |
| Geranylgeranyl pyrophosphate (GGPP) |
| Isopentenyl pyrophosphate (IPP) |
| Dimethylallyl pyrophosphate (DMAPP) |
| α-Carotene |
| Lutein |
Environmental and Stress-Induced Pathway Regulation
The biosynthesis of (3S,3'S)-zeaxanthin is intricately regulated by environmental cues and various stress factors, primarily as a protective mechanism in photosynthetic organisms. This regulation is most prominently observed within the context of the xanthophyll cycle, a critical process for photoprotection.
Light Intensity: High light intensity is the most significant factor inducing zeaxanthin accumulation. When light absorption exceeds the capacity of photosynthesis, it leads to the production of reactive oxygen species (ROS) that can damage the photosynthetic apparatus. To counteract this, the xanthophyll cycle is activated. The enzyme violaxanthin (B192666) de-epoxidase (VDE), which is activated by a low pH in the thylakoid lumen (a consequence of high light), converts violaxanthin into zeaxanthin via an antheraxanthin (B39726) intermediate. researchgate.netpnas.org Zeaxanthin then participates in the dissipation of excess energy as heat, a process known as non-photochemical quenching (NPQ), thereby protecting chlorophyll (B73375) from photo-oxidative damage. pnas.orgwikipedia.org When light intensity decreases, the enzyme zeaxanthin epoxidase (ZEP) converts zeaxanthin back to violaxanthin, completing the cycle. wikipedia.orgwikipedia.org
Drought and Salinity Stress: Water deficit and high salinity can indirectly lead to light stress by reducing the capacity for CO2 fixation, which in turn diminishes the utilization of light energy in photosynthesis. This triggers an increase in zeaxanthin production through the xanthophyll cycle to dissipate the excess light energy and protect the photosynthetic machinery from photodamage.
Temperature Stress: Both high and low temperatures can impair photosynthetic efficiency, leading to an excess of light energy and subsequent activation of the xanthophyll cycle to produce zeaxanthin for photoprotection.
The regulation often occurs at the enzymatic level, with the activities of violaxanthin de-epoxidase and zeaxanthin epoxidase being key control points. For instance, under stress conditions that lower the thylakoid lumen pH, VDE is activated to produce zeaxanthin. Conversely, in low light, ZEP activity predominates, converting zeaxanthin back to violaxanthin.
Table 1: Impact of Environmental Stressors on Zeaxanthin Biosynthesis
| Stressor | Effect on Zeaxanthin Pathway | Primary Regulatory Mechanism | Physiological Role |
|---|---|---|---|
| High Light Intensity | Upregulation of conversion from violaxanthin to zeaxanthin | Activation of violaxanthin de-epoxidase (VDE) due to low thylakoid lumen pH | Photoprotection via Non-Photochemical Quenching (NPQ) |
| Drought | Increased zeaxanthin accumulation | Indirectly induces light stress, activating the xanthophyll cycle | Dissipation of excess light energy to prevent photodamage |
| Salinity | Upregulation of zeaxanthin synthesis | Induces osmotic and oxidative stress, leading to xanthophyll cycle activation | Protection against oxidative stress and photoinhibition |
| Temperature Extremes (High/Low) | Enhanced conversion of violaxanthin to zeaxanthin | Impaired photosynthetic efficiency leading to excess light energy and VDE activation | Thermal dissipation of excess energy and membrane stabilization |
Comparative Biosynthesis Across Diverse Organisms
Photosynthetic Organisms (e.g., Plants, Algae)
In plants, algae, and cyanobacteria, (3S,3'S)-zeaxanthin is synthesized as part of the broader carotenoid biosynthesis pathway located in plastids. nih.gov The synthesis begins with the universal C5 isoprene precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.com
The key steps leading to zeaxanthin are:
Phytoene Synthesis: Two molecules of geranylgeranyl pyrophosphate (GGPP) are condensed to form phytoene, the first committed step in carotenoid biosynthesis, catalyzed by phytoene synthase (PSY). nih.govresearchgate.net
Desaturation and Isomerization: A series of desaturation and isomerization reactions convert phytoene into the red-colored lycopene. nih.govresearchgate.net
Cyclization: Lycopene is the crucial branch point. The enzyme lycopene β-cyclase (LCYB) catalyzes the formation of two β-rings at both ends of the lycopene molecule, producing β-carotene. researchgate.net
Hydroxylation: The final step is the hydroxylation of β-carotene at the 3 and 3' positions of the β-rings. This reaction is catalyzed by β-carotene hydroxylase (BCH or HYD), a non-heme di-iron enzyme, to form (3R,3'R)-zeaxanthin. nih.govpnas.orgnih.gov In cyanobacteria like Synechocystis sp. PCC 6803, the gene crtR encodes this β-carotene hydroxylase. nih.govnih.gov Studies have shown that β-carotene hydroxylation can be a rate-limiting step in zeaxanthin biosynthesis in these organisms. nih.gov
The entire pathway from GGPP to zeaxanthin involves a coordinated series of enzymes, many of which are encoded in the nuclear genome and targeted to the plastid. researchgate.net
Metabolic Fates and Interconversions
Degradation Pathways and Metabolite Formation
The degradation of zeaxanthin is an important metabolic process that leads to the formation of a variety of smaller molecules known as apocarotenoids. This cleavage is primarily mediated by a class of enzymes called carotenoid cleavage dioxygenases (CCDs). researchgate.net
In plants, CCDs can cleave zeaxanthin at different double bonds along its polyene chain, leading to products such as crocetin (B7823005) (a precursor to saffron's color and aroma) and picrocrocin. The specific cleavage site determines the resulting metabolites.
In animal tissues, particularly the human retina, zeaxanthin and its isomer lutein undergo oxidative metabolism. nih.govarvojournals.org This process is thought to be part of their antioxidant function. Identified oxidation products in the retina include 3'-epilutein and 3-hydroxy-β,ε-caroten-3'-one, suggesting a complex metabolic network. nih.govarvojournals.org The presence of these metabolites supports the role of zeaxanthin in protecting the macula from oxidative damage. nih.gov Other metabolites found in serum and various tissues include 3'-dehydrolutein (B1257404) and 3-methoxy-zeaxanthin. researchgate.net
Interconversion with Other Carotenoids (e.g., Lutein, Antheraxanthin, Violaxanthin)
Interconversion with Antheraxanthin and Violaxanthin (The Xanthophyll Cycle): The most significant and rapid interconversion involving zeaxanthin occurs in the xanthophyll cycle in plants and algae. wikipedia.org This cycle is a dynamic process that balances the levels of three xanthophylls: violaxanthin (a diepoxide), antheraxanthin (a monoepoxide), and zeaxanthin (which has no epoxy groups). researchgate.netresearchgate.net
De-epoxidation (High Light): Under high light conditions, the enzyme violaxanthin de-epoxidase (VDE) is activated by the acidic pH of the thylakoid lumen. researchgate.netwikipedia.org VDE catalyzes the removal of two epoxy groups, converting violaxanthin first to antheraxanthin and then to zeaxanthin. pnas.orgwikipedia.org
Epoxidation (Low Light): In low light or darkness, the enzyme zeaxanthin epoxidase (ZEP) uses molecular oxygen and NADPH to add epoxy groups back, converting zeaxanthin to antheraxanthin and then to violaxanthin. wikipedia.orgwikipedia.org
This rapid, reversible conversion allows photosynthetic organisms to modulate their capacity for thermal energy dissipation in response to fluctuating light conditions. researchgate.netnih.gov
Relationship with Lutein: Zeaxanthin and lutein are structural isomers, differing only in the position of one double bond in one of the end rings. nih.govwikipedia.org While both are dihydroxycarotenoids, they are synthesized via different branches of the carotenoid pathway following lycopene. Zeaxanthin is derived from β-carotene (two β-rings), whereas lutein is derived from α-carotene (one β-ring and one ε-ring). pnas.org
In some animal tissues, particularly the eye, there is evidence of interconversion between lutein and zeaxanthin. nih.govsciencebasedhealth.com Dietary lutein can be converted into meso-zeaxanthin (B1235934), a stereoisomer of zeaxanthin ((3R,3'S)-zeaxanthin), which is found in the macula but not typically in the diet. nih.govgoogle.com This conversion suggests a metabolic pathway within ocular tissues to produce specific xanthophylls required for retinal function. sciencebasedhealth.com
Molecular and Cellular Mechanisms of Zeaxanthin Action
Antioxidant Mechanisms
Zeaxanthin's structure, characterized by a system of 11 conjugated double bonds and hydroxyl groups on its terminal rings, endows it with potent antioxidant capabilities nih.gov. These features enable it to neutralize harmful reactive molecules and protect cells from oxidative damage.
Zeaxanthin (B1683548) is an effective scavenger of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells by causing lipid peroxidation, protein oxidation, and DNA damage nih.govresearchgate.netresearchgate.net. As potent antioxidants, zeaxanthin and its isomer lutein (B1675518) can act as powerful scavengers of singlet oxygen and other free radicals within the eye, thereby mitigating oxidative damage mdpi.com. The process of ROS scavenging involves zeaxanthin donating an electron to neutralize the reactive species. This ability to counteract ROS is a key mechanism behind its protective effects in biological systems, particularly in environments with high oxidative stress like the retina nih.govresearchgate.netmdpi.com.
One of the primary antioxidant functions of carotenoids like zeaxanthin is the quenching of excited state molecules, particularly singlet oxygen (¹O₂) and triplet chlorophyll (B73375) (³Chl) nih.govnih.gov. In photosynthetic organisms, when chlorophyll absorbs light energy, it can enter a high-energy triplet state nih.gov. If not properly deactivated, ³Chl can transfer its energy to molecular oxygen (O₂), creating the highly damaging singlet oxygen nih.govnih.gov.
Zeaxanthin can quench these harmful species through two main mechanisms:
Energy Transfer (Physical Quenching): Zeaxanthin can absorb the excess energy from triplet chlorophyll or singlet oxygen, converting the excited molecule back to its ground state. The zeaxanthin molecule then dissipates this absorbed energy harmlessly as heat, returning to its own ground state without being chemically altered mdpi.comoup.com. This is considered the principal mechanism of photoprotection nih.gov.
Chemical Quenching: Although less common, zeaxanthin can also chemically react with singlet oxygen, leading to its own oxidation and the formation of various byproducts like endoperoxides and aldehydes nih.gov. This process, sometimes termed "sacrificial radical scavenging," neutralizes the reactive species at the expense of the zeaxanthin molecule tandfonline.com.
Studies comparing zeaxanthin to its isomer lutein have shown that zeaxanthin is a more potent antioxidant, which is often attributed to its longer system of conjugated double bonds that extends into the ionone (B8125255) rings nih.govnih.gov. The efficiency of singlet oxygen quenching by macular carotenoids has been reported in the descending order of: a mixture of all three stereoisomers > meso-zeaxanthin (B1235934) > zeaxanthin > lutein mdpi.comnih.gov.
| Carotenoid/Mixture | Relative Quenching Efficiency |
|---|---|
| Lutein, Zeaxanthin, Meso-zeaxanthin Mixture (1:1:1) | Highest |
| Meso-zeaxanthin | High |
| Zeaxanthin | Medium |
| Lutein | Lower |
Biological membranes, which are rich in polyunsaturated fatty acids, are particularly vulnerable to damage by ROS, a process known as lipid peroxidation nih.gov. This chain reaction can compromise membrane integrity and lead to cell death nih.govmdpi.com. Zeaxanthin effectively inhibits lipid peroxidation by scavenging the peroxyl radicals that propagate this damaging chain reaction nih.govmdpi.commdpi.com. By positioning itself within the lipid bilayer of cell membranes, zeaxanthin can intercept these radicals and terminate the peroxidation process, thereby protecting the structural and functional integrity of the membrane mdpi.comtandfonline.com. In vitro studies have demonstrated that both (3R,3'R)-zeaxanthin and meso-zeaxanthin can protect against peroxyl radical-induced lipid peroxidation nih.govmdpi.com.
Beyond its direct ROS-scavenging activities, zeaxanthin can also enhance the cell's own defense systems. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway nih.govnih.govnih.govfao.org. Nrf2 is a transcription factor that, under normal conditions, is held in the cytoplasm by a repressor protein called Kelch-like ECH-associated protein 1 (Keap1) nih.govnih.gov.
Photoprotective Mechanisms
In environments exposed to high levels of light, such as plant leaves and the human retina, zeaxanthin plays a critical photoprotective role by managing light energy and preventing light-induced damage tandfonline.commaulanaazadcollegekolkata.ac.intandfonline.com.
The extended system of conjugated double bonds in the zeaxanthin molecule allows it to strongly absorb light in the blue-violet region of the visible spectrum (approximately 400-515 nm) maulanaazadcollegekolkata.ac.inresearchgate.netnih.govcdnsciencepub.com. This property is fundamental to its photoprotective function in two key ways:
Blue Light Filtering: In the human macula, zeaxanthin acts as an internal filter, absorbing a significant portion of high-energy blue light before it can reach and damage the sensitive photoreceptor cells nih.gov. This filtering reduces photo-oxidative stress and minimizes chromatic aberration maulanaazadcollegekolkata.ac.intandfonline.com.
Non-Photochemical Quenching (NPQ): In photosynthetic organisms, excess light energy that cannot be used for photosynthesis can lead to the formation of damaging ROS nih.govoup.com. Zeaxanthin is a key player in a process called non-photochemical quenching (NPQ), which safely dissipates this excess energy as heat oup.compnas.orgelifesciences.org. When light is abundant, the violaxanthin (B192666) cycle is activated, leading to the enzymatic conversion of violaxanthin to zeaxanthin oup.compnas.org. The presence of zeaxanthin within the light-harvesting complexes of the photosynthetic apparatus facilitates a conformational change that switches the complex into a "quenched" state, where excess excitation energy from chlorophyll is rapidly and harmlessly dissipated as thermal energy oup.compnas.orgnih.gov. This prevents the formation of triplet chlorophyll and subsequent singlet oxygen production, thereby protecting the photosynthetic machinery from photodamage nih.govnih.govnih.gov.
| Peak | Wavelength (nm) |
|---|---|
| Peak 1 | ~453 |
| Peak 2 | ~476 |
| Peak 3 | ~514 |
Note: Data derived from absorption spectroscopy of a zeaxanthin monolayer, which may differ from in vivo conditions cdnsciencepub.com.
Non-Photochemical Quenching (NPQ) and Xanthophyll Cycle Dynamics
(3S,3'S)-Zeaxanthin plays a critical role in the photoprotective mechanism known as non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat in photosynthetic organisms. This dynamic process is intrinsically linked to the xanthophyll cycle. frontiersin.orgbdspublishing.comnih.gov Under conditions of high light, the violaxanthin cycle is activated. frontiersin.org This cycle involves the enzymatic conversion of violaxanthin to antheraxanthin (B39726) and then to zeaxanthin. bdspublishing.comresearchgate.net The accumulation of zeaxanthin is a key factor in protecting the photosynthetic apparatus from an overabundance of irradiation. nih.gov
The presence of zeaxanthin enhances the activation of NPQ, which quenches the excited states of chlorophyll, thereby reducing the likelihood of reactive oxygen species (ROS) generation. nih.gov The dynamics of NPQ are kinetically correlated with the formation and subsequent epoxidation of zeaxanthin. frontiersin.org While the precise mechanism is complex and involves the interplay of a pH gradient across the thylakoid membrane and the PsbS protein, zeaxanthin is associated with a specific form of NPQ termed qZ, which is dependent on the turnover kinetics of the xanthophyll cycle. bdspublishing.com
| Key Component | Role in NPQ and Xanthophyll Cycle |
| Violaxanthin | Precursor to antheraxanthin and zeaxanthin in the xanthophyll cycle. |
| Antheraxanthin | Intermediate in the conversion of violaxanthin to zeaxanthin. |
| Zeaxanthin | Accumulates under high light; enhances NPQ to dissipate excess energy. |
| Violaxanthin de-epoxidase (VDE) | Enzyme that catalyzes the conversion of violaxanthin to antheraxanthin and zeaxanthin. |
| Zeaxanthin epoxidase (ZEP) | Enzyme that reverses the process, converting zeaxanthin back to violaxanthin in low light. |
| qZ | A component of NPQ that is dependent on zeaxanthin. bdspublishing.com |
Blue Light Filtering
(3S,3'S)-Zeaxanthin, along with its isomer lutein, is a primary component of the macular pigment in the human retina. nih.govbattleforblindness.org A significant protective function of zeaxanthin is its ability to act as a blue light filter. nih.govbattleforblindness.orgresearchgate.net Blue light, having a shorter wavelength and higher energy, can induce phototoxic damage to the photoreceptor cells of the retina. battleforblindness.orgresearchgate.net Zeaxanthin's structure, characterized by a system of conjugated double bonds, allows it to absorb a significant portion of this high-energy blue light before it reaches the delicate photoreceptors. battleforblindness.orgnih.gov
The filtering efficacy of zeaxanthin has been demonstrated in model systems such as unilamellar liposomes. nih.govresearchgate.net When incorporated into the liposomal membrane, zeaxanthin reduces the amount of blue light that can excite a fluorescent dye within the liposome, indicating a direct filtering effect. nih.gov The orientation of the zeaxanthin molecule within the membrane is thought to be a major contributor to its blue light filtering efficacy. nih.gov By absorbing this harmful blue light, zeaxanthin helps to reduce oxidative stress and the formation of free radicals in the retina, which are implicated in the pathogenesis of age-related macular degeneration (AMD). battleforblindness.orghealthspan.ie
| Carotenoid | Relative Blue Light Filtering Efficacy (in liposomes) |
| Lutein | > Zeaxanthin |
| Zeaxanthin | > β-carotene |
| β-carotene | > Lycopene (B16060) |
| Lycopene | Lowest among those tested |
Data based on a study by Junghans et al. (2001) in unilamellar liposomes. nih.gov
Membrane Interactions and Structural Contributions
Integration within Biological Membranes
The molecular structure of (3S,3'S)-zeaxanthin, with its polar hydroxyl groups at each end of a rigid, nonpolar polyene chain, dictates its specific orientation within biological membranes. nih.govfrontiersin.org This structure promotes a transmembrane location, where the molecule spans the lipid bilayer. frontiersin.orgnih.gov The hydroxyl groups are anchored in the opposing polar head regions of the membrane, while the hydrophobic polyene chain interacts with the acyl chains of the lipids in the membrane's core. nih.govresearchgate.net This transmembrane orientation is a distinguishing feature of zeaxanthin compared to non-polar carotenoids like β-carotene, which tend to be oriented more randomly within the membrane. nih.gov This specific integration is crucial for its functions in membrane stabilization and protection. nih.gov
Influence on Membrane Fluidity and Stability
Once integrated into the membrane, (3S,3'S)-zeaxanthin has a significant impact on its physical properties, notably its fluidity and stability. nih.govnih.govmdpi.commdpi.com The rigid, rod-like structure of zeaxanthin, when interspersed among the flexible lipid acyl chains, leads to an increase in membrane rigidity and a decrease in fluidity. nih.govnih.govresearchgate.net This ordering effect is a result of the van der Waals interactions between the carotenoid and the lipid chains. researchgate.net
At higher concentrations, zeaxanthin can induce the formation of a liquid-ordered phase in model membranes, an effect similar to that of cholesterol. nih.gov This stabilizing effect is particularly important at higher temperatures, where membrane fluidity can increase to potentially damaging levels. mdpi.com By acting as a membrane stabilizer, zeaxanthin helps to maintain the structural integrity of cellular membranes. mdpi.commdpi.com
| Parameter | Effect of Zeaxanthin Integration |
| Membrane Fluidity | Decreases |
| Membrane Rigidity | Increases |
| Membrane Stability | Increases |
| Structural Order | Increases |
Specific Subcellular Localization and Binding Proteins
(3S,3'S)-Zeaxanthin is not uniformly distributed throughout the body or even within a single cell. It exhibits a highly specific subcellular localization, most notably in the macula of the human retina. mdpi.com Within the retina, zeaxanthin is concentrated in the fovea, particularly in the outer and inner plexiform layers and the photoreceptor outer segments. arvojournals.orgpnas.orgnih.gov The concentration of zeaxanthin is approximately 2.5 times higher than that of lutein in the cone-dense central fovea. mdpi.com
This specific accumulation is facilitated by the action of specific binding proteins. One of the key zeaxanthin-binding proteins identified in the retina is the pi isoform of glutathione (B108866) S-transferase (GSTP1). mdpi.compnas.orgnih.gov GSTP1 exhibits a high affinity for zeaxanthin and its isomer meso-zeaxanthin, but a much lower affinity for lutein. nih.gov This selective binding is believed to be a primary mechanism for the differential distribution of these carotenoids in the macula. pnas.org Another protein, tubulin, has also been shown to bind zeaxanthin and may serve as a high-capacity deposition site within the Henle fiber layer of the fovea. arvojournals.orgresearchgate.net
| Binding Protein | Primary Ligand | Location in Retina | Proposed Function |
| GSTP1 | Zeaxanthin, Meso-zeaxanthin | Fovea (outer and inner plexiform layers, photoreceptor inner segments) | Selective uptake and stabilization of zeaxanthin. mdpi.comnih.gov |
| StARD3 | Lutein | Peripheral retina | Facilitates lutein transport and localization. mdpi.compnas.org |
| Tubulin | Lutein, Zeaxanthin | Henle's fiber layer | High-capacity deposition site for macular carotenoids. arvojournals.orgresearchgate.net |
Cell Signaling and Gene Expression Modulation (Pre-clinical, In Vitro)
Beyond its structural and filtering roles, (3S,3'S)-zeaxanthin has been shown in pre-clinical, in vitro studies to modulate various cell signaling pathways and influence gene expression. A key pathway affected by zeaxanthin is the NF-E2-related factor 2 (Nrf2) pathway. nih.gov Zeaxanthin can promote the nuclear translocation of Nrf2, which in turn induces the expression of phase II detoxification enzymes. nih.gov This enhances the cell's antioxidant capacity and protects against oxidative stress-induced apoptosis. nih.gov
Furthermore, zeaxanthin has demonstrated the ability to modulate the expression of genes related to inflammation. In cultured retinal pigment epithelial (RPE) cells, zeaxanthin supplementation has been shown to reduce the expression of pro-inflammatory genes such as monocyte chemoattractant protein-1 (MCP-1), interleukin-8 (IL-8), and complement factor H (CFH) in response to photooxidative stress. researchgate.netarvojournals.org It can also reduce the expression of IL-6 and IL-8 induced by lipopolysaccharide (LPS). arvojournals.org These anti-inflammatory effects may be mediated, in part, by protecting the proteasome from oxidative inactivation. researchgate.netarvojournals.org
In other in vitro models, lutein and zeaxanthin isomers have been observed to cause modest but significant changes in the expression of a wide range of genes. clinmedjournals.org These changes suggest a trend towards anti-inflammatory and anti-apoptotic pathways. clinmedjournals.org For instance, they have been shown to down-regulate c-Src and β-catenin, which are involved in proliferative signaling. clinmedjournals.org These findings highlight the potential of zeaxanthin to influence cellular processes at the genetic level, although these are pre-clinical observations and require further investigation.
| Signaling Pathway/Gene | Effect of Zeaxanthin (in vitro) | Cellular Consequence |
| Nrf2 Pathway | Promotes nuclear translocation of Nrf2. nih.gov | Induction of phase II enzymes, enhanced antioxidant defense. nih.gov |
| PI3K/Akt Pathway | Activation. nih.gov | Correlated with phase II enzyme induction and cell protection. nih.gov |
| MCP-1, IL-8, CFH | Attenuates photooxidation-induced expression. researchgate.netarvojournals.org | Modulation of inflammatory response. researchgate.netarvojournals.org |
| c-Src, β-catenin | Down-regulation. clinmedjournals.org | Trend towards anti-proliferative signaling. clinmedjournals.org |
Activation of Signal Transduction Pathways (e.g., PI3K/Akt)
(3S,3'S)-Zeaxanthin has been shown to activate critical signal transduction pathways that are central to cell survival, growth, and antioxidant responses. Among these, the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key mediator of zeaxanthin's protective effects.
The activation of the PI3K/Akt pathway is a pivotal event that connects zeaxanthin to the regulation of cellular antioxidant capacity. It has been shown that the protective effects of zeaxanthin against oxidative stress-induced mitochondrial dysfunction and apoptosis are linked to the activation of this pathway. nih.govnih.govxjtu.edu.cn Furthermore, while other pathways like the MAPK/ERK pathway may also be activated by zeaxanthin, the PI3K/Akt pathway appears to be specifically correlated with the induction of phase II enzymes and the subsequent protective effects. nih.govnih.gov
Below is a table summarizing key research findings on the activation of the PI3K/Akt pathway by zeaxanthin.
| Cell Type | Experimental Model | Key Findings |
| Normal Human Retinal Pigment Epithelium Cells | In vitro | Zeaxanthin activated the PI3K/Akt pathway, which was correlated with the induction of phase II enzymes and protection against cell death. nih.govnih.govxjtu.edu.cn |
| Human Gastric Cancer Cells (AGS) | In vitro | Zeaxanthin treatment led to a decrease in the expression levels of p-AKT. nih.gov |
| High-Fat-Diet-Induced Obese Mice | In vivo | Zeaxanthin intervention impacted the protein expression of components in the hepatic PI3K/Akt pathway, including p-IRS1, IRS1, PI3K, p-Akt, and Akt. researchgate.net |
Impact on Gene Expression Profiles (Indirect Cellular Responses)
The influence of (3S,3'S)-Zeaxanthin on cellular function extends to the modulation of gene expression, an indirect response that leads to significant changes in cellular phenotype and protective capacity. This is often a consequence of the activation of signaling pathways, as discussed previously.
A primary mechanism by which zeaxanthin alters gene expression is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.govxjtu.edu.cn Under the influence of zeaxanthin, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of various genes. acs.org This binding initiates the transcription of a suite of protective genes, including phase II detoxification enzymes and antioxidant proteins. nih.govnih.govxjtu.edu.cn In human retinal pigment epithelium cells, zeaxanthin has been shown to promote the nuclear translocation of Nrf2 and induce the mRNA and protein expression of these enzymes. nih.govnih.govxjtu.edu.cn
Zeaxanthin also modulates the expression of genes related to inflammation. It has been observed to suppress the expression of pro-inflammatory genes such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in cultured retinal pigment epithelial cells. arvojournals.orgnih.gov Furthermore, it can inhibit the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the expression of its downstream target genes. researchgate.net In a rat model of photo-oxidative damage, (3R, 3'R)-zeaxanthin administration led to the decreased expression of nuclear factor-κB (NF-κB). nih.govresearchgate.net
The impact of zeaxanthin on gene expression is broad. In a human skin keratinocyte model, treatment with a combination of lutein and zeaxanthin resulted in the significant downregulation of 176 genes and the upregulation of 47 genes. nih.gov The downregulated genes were associated with pathways for arachidonic acid and eicosanoid metabolism, while the upregulated genes were implicated in glycosaminoglycan biosynthesis. nih.gov
The following table summarizes research findings on the impact of zeaxanthin on gene expression profiles.
| Cell/Tissue Type | Experimental Model | Key Genes/Pathways Modulated | Outcome |
| Normal Human Retinal Pigment Epithelium Cells | In vitro | Nrf2-mediated phase II enzymes | Enhanced anti-oxidative capacity and protection against cell death. nih.govnih.govxjtu.edu.cn |
| Human Retinal Pigment Epithelial Cells | In vitro | Interleukin-6 (IL-6), Interleukin-8 (IL-8) | Reduced expression of pro-inflammatory cytokines. arvojournals.orgnih.gov |
| Human Skin Keratinocytes | In vitro | Peptidase inhibitors (downregulated), Glycosaminoglycan biosynthesis pathways (upregulated) | Marked reduction in the expression of peptidase inhibitors and increased biosynthesis of hyaluronic acid. nih.gov |
| Rat Retina | In vivo (photo-oxidative damage model) | Rhodopsin (Rho), Rod arrestin (SAG), Gα Transducin 1 (GNAT-1), Neural cell adhesion molecule (NCAM), Growth-associated protein 43 (GAP43), Nrf2, Heme oxygenase (HO-1) (upregulated); NF-κB, GFAP (downregulated) | Protection of photoreceptor cells from degeneration. nih.govresearchgate.net |
Biological Roles and Physiological Functions in Model Systems
Role in Photosynthesis and Stress Acclimation in Plants and Algae
In photosynthetic organisms, (3S,3'S)-Zeaxanthin is integral to mechanisms that protect against the damaging effects of environmental stressors, particularly excess light, heat, and drought.
High Light Stress Response and Photoprotection
Under conditions of high light intensity, photosynthetic organisms absorb more light energy than they can utilize for carbon fixation. This excess energy can lead to the formation of harmful reactive oxygen species (ROS), causing photooxidative damage. frontiersin.orgnih.gov (3S,3'S)-Zeaxanthin is central to a primary photoprotective mechanism known as non-photochemical quenching (NPQ), which safely dissipates this excess energy as heat. wikipedia.org
This process is governed by the xanthophyll cycle, which involves the enzymatic interconversion of three carotenoids: violaxanthin (B192666), antheraxanthin (B39726), and zeaxanthin (B1683548). mdpi.com In low light, violaxanthin is the predominant xanthophyll. mdpi.com When light intensity becomes excessive, the enzyme violaxanthin de-epoxidase (VDE), activated by a low pH in the thylakoid lumen, converts violaxanthin to zeaxanthin via the intermediate antheraxanthin. illinois.edunih.gov
The accumulation of (3S,3'S)-Zeaxanthin is directly linked to the enhancement of NPQ. nih.govresearchgate.net It is believed to facilitate the dissipation of energy by accepting excitation energy from singlet excited chlorophyll (B73375) molecules and dissipating it as heat. cgohlke.commdpi.com Studies on Arabidopsis thaliana mutants lacking functional VDE (npq1 mutants) show an absence of zeaxanthin formation and a significant reduction in NPQ capacity, confirming the critical role of zeaxanthin in this process. nih.gov Furthermore, (3S,3'S)-Zeaxanthin contributes to photoprotection by acting as an antioxidant, scavenging ROS and protecting chloroplast membranes from lipid peroxidation. nih.govnih.gov This dual function—dissipating excess energy and neutralizing harmful oxidants—makes (3S,3'S)-Zeaxanthin indispensable for the survival of plants and algae in high-light environments. nih.govagriculturejournals.cz
| Condition | Key Enzyme Activity | Predominant Xanthophyll | Primary Physiological Outcome |
|---|---|---|---|
| Low Light | Zeaxanthin epoxidase (ZEP) | Violaxanthin | Maximization of light harvesting |
| High Light | Violaxanthin de-epoxidase (VDE) | Zeaxanthin | Photoprotection via Non-Photochemical Quenching (NPQ) |
Thermal and Drought Stress Tolerance
The functions of (3S,3'S)-Zeaxanthin extend beyond photoprotection to enhancing tolerance against abiotic stresses like high temperatures and drought. During heat stress, thylakoid membranes can become excessively fluid, disrupting photosynthetic processes. Research suggests that (3S,3'S)-Zeaxanthin acts as a membrane stabilizer, helping to maintain membrane integrity under high temperatures. asm.orgencyclopedia.pub Studies have shown that increased accumulation of zeaxanthin in response to moderately high temperatures helps to protect photosynthetic capacity. researchgate.net
(3S,3'S)-Zeaxanthin is also a key precursor in the biosynthesis of the plant hormone abscisic acid (ABA). oup.comresearchgate.net ABA is a critical signaling molecule involved in mediating plant responses to various environmental stresses, most notably drought. nih.gov The conversion of zeaxanthin to violaxanthin, catalyzed by the enzyme zeaxanthin epoxidase (ZEP), is the first committed step in the ABA biosynthesis pathway. nih.govembopress.org Under drought conditions, an increase in ABA levels triggers physiological responses such as stomatal closure to reduce water loss. Therefore, the synthesis and availability of (3S,3'S)-Zeaxanthin are fundamentally linked to a plant's ability to mount an effective defense against drought stress. nih.gov
Contributions to Microbial Physiology and Survival
(3S,3'S)-Zeaxanthin is produced by a variety of microorganisms, including photosynthetic and non-photosynthetic bacteria and archaea, where it serves multiple protective functions. researchgate.netmdpi.com In these organisms, zeaxanthin is often integrated into the cell membrane. nih.govresearchgate.net
Its presence in microbial membranes contributes to their stability and regulates their fluidity, which is crucial for survival in environments with fluctuating temperatures or other stressors. asm.org The antioxidant properties of (3S,3'S)-Zeaxanthin are also vital for microbial survival. asm.org It protects cells from oxidative damage by scavenging free radicals and other reactive oxygen species that can be generated by metabolic processes or external factors like radiation. asm.orgmdpi.com For instance, certain bacteria that produce zeaxanthin have been shown to protect coral endosymbionts from thermal and light-induced stress, highlighting its ecological importance. asm.org The production of this pigment is a key survival strategy for microbes inhabiting extreme environments characterized by high levels of radiation or oxidative stress. mdpi.com
Functional Implications in Animal Models (Pre-clinical In Vivo/In Vitro Studies)
Animals cannot synthesize (3S,3'S)-Zeaxanthin de novo and must obtain it from their diet. nih.gov Pre-clinical studies using various animal models have demonstrated its selective accumulation in specific tissues and its significant impact on cellular responses and metabolic processes.
Modulation of Cellular and Tissue Responses (e.g., Macular Pigment Accumulation)
One of the most well-documented roles of (3S,3'S)-Zeaxanthin in animals is its accumulation in the retina, particularly in the macula lutea, where, along with lutein (B1675518), it forms the macular pigment. researchgate.netmdpi.comnih.gov Animal studies, including those on primates and quail, have been instrumental in understanding this process. nih.govpreventblindness.org
Research has shown that dietary zeaxanthin is selectively taken up from the bloodstream and deposited in the retinal tissues. nih.gov Specific carotenoid-binding proteins, such as glutathione (B108866) S-transferase P1 (GSTP1), are involved in binding and concentrating zeaxanthin in the macula. nih.govtandfonline.com In vitro studies using retinal pigment epithelial (RPE) cells, a critical cell layer for retinal transport, suggest that scavenger receptor class B type 1 (SR-B1) mediates the uptake of zeaxanthin, particularly when delivered by high-density lipoproteins (HDL). ohiolink.eduualberta.ca
The accumulated macular pigment functions as a blue light filter, protecting photoreceptor cells from phototoxic damage. nih.govnih.gov Furthermore, its potent antioxidant activity helps neutralize oxidative stress within the retina. mdpi.comtandfonline.com Animal models of light-induced retinal damage have demonstrated that supplementation with zeaxanthin significantly reduces photoreceptor apoptosis and preserves retinal integrity, directly correlating retinal zeaxanthin concentration with the level of protection. preventblindness.orgnih.gov
| Model System | Key Finding | Implication |
|---|---|---|
| Japanese Quail | Photoprotection was strongly correlated with the concentration of zeaxanthin in the retina. preventblindness.org | Demonstrates a direct protective effect against light-induced damage. |
| Rhesus Monkeys | Dietary zeaxanthin supplementation increases its concentration in retinal xanthophylls. nih.gov | Confirms selective uptake and deposition in the primate retina. |
| ARPE-19 Cells (In Vitro) | HDL was more effective in delivering zeaxanthin, a process mediated by the SR-B1 receptor. ohiolink.edu | Elucidates a potential cellular mechanism for selective uptake into retinal cells. |
| Zebrafish | Intraocular injection of zeaxanthin resulted in a significant temporary improvement in visual acuity. researchgate.net | Suggests a role in enhancing normal visual function. |
Influence on Metabolic Homeostasis (e.g., Insulin (B600854) Resistance, Lipid Metabolism)
Emerging pre-clinical evidence suggests that (3S,3'S)-Zeaxanthin may also influence systemic metabolic health. Studies in animal models of obesity and metabolic syndrome have investigated its effects on insulin resistance and lipid metabolism.
In a study using high-fat-diet-induced obese mice, zeaxanthin supplementation was shown to improve glucose tolerance, enhance insulin sensitivity, and reduce the homeostatic model assessment–insulin resistance (HOMA-IR) index. nih.gov The intervention led to lower fasting blood glucose and insulin levels. nih.gov Mechanistically, zeaxanthin appeared to activate the hepatic PI3K/Akt signaling pathway, which is crucial for regulating glucose and glycogen (B147801) metabolism. nih.gov
Furthermore, in a rat model of Alzheimer's disease, which is increasingly linked to brain insulin resistance, zeaxanthin supplementation effectively inhibited systemic insulin resistance by improving glucose disposal and reducing hepatic glucose output. mdpi.com These findings suggest that zeaxanthin can positively modulate systemic and central glucose homeostasis. mdpi.com While the precise mechanisms are still under investigation, the anti-inflammatory and antioxidant properties of zeaxanthin are thought to play a significant role in mitigating the metabolic stress associated with these conditions. nih.govresearchgate.net
Impact on Immune Cell Function (e.g., CD8+ T Cell Cytotoxicity)
Recent scientific investigations have identified (3S,3'S)-Zeaxanthin as a significant modulator of the immune system, particularly in enhancing the anti-tumor activity of CD8+ T cells. nih.govnews-medical.net A co-culture-based screening of a blood nutrient compound library revealed that zeaxanthin enhances the cytotoxicity of CD8+ T cells against tumor cells. nih.govuchicago.edu This immunomodulatory function appears to be specific, as its structural isomer lutein did not produce the same effect in studies. nih.govuchicago.edu
In animal models, oral supplementation with zeaxanthin has been shown to enhance anti-tumor immunity, slowing the growth of melanoma and colorectal carcinoma tumors. uchicago.edu Furthermore, zeaxanthin's effects are not limited to a standalone function. When combined with anti-PD-1 immune checkpoint inhibitors, a common form of immunotherapy, zeaxanthin treatment significantly augments the therapy's efficacy. nih.gov In vitro studies using human T cells engineered to recognize specific tumor antigens further confirmed these findings, showing that zeaxanthin treatment improved their ability to kill melanoma, multiple myeloma, and glastoma cells. news-medical.net These findings highlight a previously unknown immunoregulatory role for zeaxanthin, suggesting its potential as a dietary supplement to bolster cancer immunotherapy. nih.gov
Table 1: Summary of Research Findings on Zeaxanthin's Impact on CD8+ T Cell Function
| Model System | Zeaxanthin Administration | Key Findings | Reference |
|---|---|---|---|
| In vivo (B16F10 melanoma and MC38 colorectal carcinoma models) | Oral supplementation | Enhanced anti-tumor immunity; Slowed tumor growth. | uchicago.edu |
| In vivo (Animal models) | Combined with anti-PD1 immune checkpoint inhibitor | Augmented the efficacy of the immunotherapy treatment. | nih.gov |
| In vitro (Human TCR gene-engineered CD8+ T cells) | Zeaxanthin treatment | Improved the T cells' ability to kill melanoma, multiple myeloma, and glioblastoma cells. | news-medical.net |
Regulation of Gut Microbiota Composition and Function
(3S,3'S)-Zeaxanthin has been shown to exert a significant influence on the composition and function of the gut microbiota. mdpi.comnih.govresearchgate.net As a carotenoid that is not fully absorbed in the small intestine, a notable portion reaches the colon where it can interact with the resident microbial communities. nih.govresearchgate.net Studies in animal models have demonstrated that zeaxanthin can beneficially alter the gut microbiome, which may contribute to its health effects. mdpi.comnih.govresearchgate.net
Research on mice with high-fat diet-induced obesity found that zeaxanthin intervention improved the structure and diversity of the gut microbiome. mdpi.comnih.gov Specifically, it led to an increase in the abundance of beneficial bacteria while decreasing the population of pathogenic bacteria. mdpi.comnih.gov This modulation of the gut microbiota was associated with improvements in insulin resistance and metabolic disorders. mdpi.com In one study, zeaxanthin supplementation resulted in a 29.04% increase in the number of Operational Taxonomic Units (OTUs), a measure of microbial diversity. mdpi.comnih.gov The Chao1 and Shannon indices, which also measure diversity and richness, were significantly increased following zeaxanthin intervention. mdpi.com
Further studies have identified specific changes in bacterial populations. Zeaxanthin accumulation was associated with an increased abundance of Lachnospiraceae, Proteobacteria, and Parabacteroides. nih.govresearchgate.net These changes are indicative of enhanced short-chain fatty acid production, improved intestinal integrity, and a more favorable environment for anaerobic bacteria. nih.govresearchgate.net Other research has noted that xanthophylls like lutein and zeaxanthin may have a greater impact on modifying the intestinal microbiota composition compared to carotenes. nih.gov The interaction between zeaxanthin and the gut microbiota also leads to alterations in the host's metabolome, affecting pathways such as tyrosine metabolism and fatty acid biosynthesis, and suppressing levels of metabolites like trimethylamine (B31210) N-oxide (TMAO). nih.govresearchgate.net These findings suggest that zeaxanthin promotes gut microbiome homeostasis and influences the interplay between the host and gut microbes through the production of signaling metabolites. nih.govresearchgate.net
Table 2: Effects of Zeaxanthin on Gut Microbiota in Animal Models
| Parameter | Observation | Specific Bacterial Genera/Families Affected | Reference |
|---|---|---|---|
| Microbial Diversity | Increased number of Operational Taxonomic Units (OTUs) by 29.04%. | Not specified | mdpi.comnih.gov |
| Significantly increased Chao1 and Shannon diversity indices. | Not specified | mdpi.com | |
| Bacterial Abundance | Increased abundance of beneficial bacteria. | Lachnospiraceae, Proteobacteria, Parabacteroides, Bacteroides, Akkermansia | mdpi.comnih.govresearchgate.net |
| Decreased abundance of pathogenic bacteria. | Not specified | mdpi.comnih.gov | |
| Metabolomic Changes | Altered tyrosine metabolism, branched-chain fatty acid oxidation, fatty acid biosynthesis. | Not applicable | nih.govresearchgate.net |
Advanced Analytical Methodologies for Zeaxanthin, 3s,3 S
Extraction and Sample Preparation Techniques for Complex Matrices
The primary goal of sample preparation is to extract (3S,3'S)-Zeaxanthin from the sample matrix while minimizing degradation and isomerization. acs.org The choice of method depends heavily on the nature of the matrix, with different approaches required for plant tissues, animal tissues, and food products.
Commonly employed techniques include:
Solvent Extraction: This is the most fundamental technique, often involving homogenization of the sample in an organic solvent. Acetone, ethanol, hexane, and methanol, or mixtures thereof, are frequently used. oup.comchalcogen.ro To prevent oxidative degradation during the process, antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) are often added to the extraction solvents. chalcogen.ro
Saponification: In matrices with high lipid content, such as egg yolks or fish flesh, saponification (alkaline hydrolysis) is a critical step. chalcogen.ro This process uses a strong base, like potassium hydroxide (KOH) in ethanol, to hydrolyze triglycerides and phospholipids into water-soluble soaps and glycerol, allowing the non-saponifiable carotenoids, including zeaxanthin (B1683548), to be easily extracted into an organic solvent like hexane. fao.org
Matrix Solid-Phase Dispersion (MSPD): MSPD is a mild and rapid technique that is particularly effective for sensitive biological tissues like the retina and plant materials such as spinach. acs.org It involves blending the solid sample directly with a solid-phase sorbent (e.g., C18). The carotenoids are then eluted with a suitable solvent. This method integrates extraction, enrichment, and cleanup into a single step, minimizing the risk of artifact formation and isomerization. acs.orgresearchgate.net
Enzyme-Assisted Extraction: For matrices with robust cell walls, such as yeast, enzymatic hydrolysis can significantly improve extraction efficiency. nih.gov Specific enzymes are used to break down the cell wall components, releasing the intracellular contents, including carotenoids, for subsequent solvent extraction. nih.govresearchgate.net
Supercritical Fluid Extraction (SFE): Utilizing supercritical carbon dioxide (CO₂), SFE offers a "green" alternative for extraction. By modifying temperature and pressure, the solvating power of CO₂ can be tuned. The addition of a co-solvent like ethanol can enhance the extraction of more polar carotenoids. This technique was shown to be effective in extracting 3'-epilutein, a related carotenoid. google.com
The following table summarizes various extraction methodologies applied to different matrices for the analysis of zeaxanthin stereoisomers.
| Method | Matrix | Key Reagents/Conditions | Purpose/Advantage | Source |
| Matrix Solid-Phase Dispersion (MSPD) | Spinach, Retina | C18 sorbent, Acetone/Water | Mild, rapid, and artifact-free extraction directly from solid tissues. | acs.org |
| Solvent Extraction with Saponification | Maize Kernels | 30% KOH in ethanol, Hexane, Acetone | Removes interfering lipids and facilitates extraction from a complex grain matrix. | chalcogen.ro |
| Solvent Extraction | Food Samples | Acetone, n-Hexane | Standard method for general food analysis. | oup.com |
| Enzyme-Assisted Extraction | Yeast (Kluyveromyces marxianus) | FoodPro® CBL enzyme, Acetone | Hydrolyzes cell walls to enhance the release and extraction of intracellular carotenoids. | nih.govresearchgate.net |
| Supercritical Fluid Extraction (SFE) | Carotenoid Mixture | Supercritical CO₂, Ethanol (cosolvent) | Green chemistry approach, selective extraction based on solubility differences. | google.com |
Chromatographic Separation and Detection
Chromatography is the cornerstone of zeaxanthin analysis, enabling the separation of (3S,3'S)-Zeaxanthin from other carotenoids and, most importantly, from its stereoisomers.
HPLC is the most widely used technique for the separation and quantification of zeaxanthin stereoisomers. oup.com The success of the separation is highly dependent on the stationary phase (column) and the mobile phase composition.
Stationary Phases: While traditional C18 columns can separate zeaxanthin from lutein (B1675518), they are often insufficient for resolving the three stereoisomers of zeaxanthin. C30 columns are preferred due to their enhanced shape selectivity, which allows for the baseline separation of carotenoid isomers, including geometric (cis/trans) and stereoisomers. acs.orgresearchgate.netchromatographytoday.com For dedicated stereoisomer separation, chiral stationary phases are employed. For instance, a Polyvinyl alcohol-Silica (PVA-Sil) column has been successfully used to separate and quantify (3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and meso-zeaxanthin (B1235934). nih.gov
Mobile Phases: Mobile phases typically consist of a mixture of solvents. Isocratic (constant composition) or gradient (changing composition) elution can be used. Common solvent systems include hexane/isopropanol for chiral separations, and mixtures of methanol, acetonitrile, and water for reversed-phase C30 columns. nih.govoup.comsielc.com
Detection: The most common method of detection is UV-Visible or Diode Array Detection (DAD), with the wavelength set at the maximum absorbance for zeaxanthin, which is approximately 450 nm. acs.orgoup.com DAD provides spectral information, confirming the identity of the peak. HPLC systems can also be coupled with a mass spectrometer (MS) for definitive identification. acs.orgthermofisher.com
The table below details exemplary HPLC conditions used for the separation of zeaxanthin stereoisomers.
| Column | Mobile Phase | Flow Rate | Detection | Application | Source |
| C30 Develosil RP-aqueous | Isocratic: Methanol (49.96%), Acetonitrile (49.96%), Triethylamine (0.08%) | 1.2 mL/min | DAD at 445 nm | Quantification of lutein and zeaxanthin in foods. | oup.com |
| C30 Phase | Gradient: Acetone/Water | 1.0 mL/min | UV-Vis at 450 nm; coupled to MS and NMR | Separation of lutein and zeaxanthin stereoisomers in spinach and retina. | acs.org |
| Chiral PVA-Sil | Isocratic: Hexane/Isopropanol (90:10, v/v) | 2.0 mL/min | DAD at 450 nm | Quantification of (3R,3'R)-, (3S,3'S)-, and meso-zeaxanthin in trout flesh. | nih.gov |
| Primesep B (Mixed-Mode) | Isocratic: Water, Acetonitrile, Sulfuric acid | Not specified | Vis at 450 nm | Analysis of lutein and zeaxanthin in supplements. | sielc.com |
UHPLC is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and lower solvent consumption, making it a "greener" and more efficient technique. nih.gov A UHPLC-based method has been developed and validated for the rapid and reproducible quantification of zeaxanthin and lutein in corn grains, demonstrating its superiority over conventional HPLC methods in terms of speed and sustainability. nih.gov
Gas Chromatography (GC) is generally not a suitable technique for the analysis of carotenoids like (3S,3'S)-Zeaxanthin. The primary limitations are the high molecular weight and low volatility of these compounds. Zeaxanthin (C₄₀H₅₆O₂) has a molecular weight of 568.87 g/mol and will decompose at the high temperatures required for volatilization in a GC inlet. While derivatization to increase volatility is a theoretical possibility, it is a complex process for a molecule with a long conjugated polyene chain and two hydroxyl groups, and it is not a standard practice in carotenoid analysis. The robust and highly effective liquid chromatography methods available make GC an impractical choice.
While not typically used for precise quantification, Thin-Layer Chromatography (TLC) serves as a valuable tool in the analysis of (3S,3'S)-Zeaxanthin, particularly for preparative purposes and for monitoring chemical reactions. researchgate.net For instance, in the partial synthesis of (3R,3'S)-astaxanthin from lutein, the intermediate product, (3R,3'S)-zeaxanthin, can be purified from the crude reaction mixture using preparative TLC on silica gel plates. mdpi.com The different components of the mixture separate into bands on the plate, which can then be physically scraped off and eluted with a solvent to isolate the pure compound. It is also used as a rapid screening method to assess the presence of carotenoids in an extract before committing to more time-consuming HPLC analysis. researchgate.net
Spectroscopic Characterization
Following chromatographic separation, spectroscopic techniques are essential for the unambiguous confirmation of the identity and structure of (3S,3'S)-Zeaxanthin.
UV-Visible (UV-Vis) Spectroscopy: This is the most straightforward spectroscopic technique for carotenoid analysis. Zeaxanthin exhibits a characteristic absorption spectrum in the visible range due to its long conjugated polyene backbone. In solvents like hexane or ethanol, it shows a primary absorption maximum (λmax) around 450 nm, with two smaller shoulder peaks at approximately 420 nm and 480 nm. nih.govoup.com This spectrum is used for detection following HPLC and for quantification using a standard curve or a molar extinction coefficient. nih.gov
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the analyte. When coupled with HPLC (LC-MS), it is a powerful tool for confirming the identity of a chromatographic peak. Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is a commonly used technique for carotenoids, as it provides a strong signal for the molecular ion [M+H]⁺. thermofisher.com For zeaxanthin (C₄₀H₅₆O₂), this would correspond to a mass-to-charge ratio (m/z) of approximately 569.5. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for complete structural elucidation, including stereochemistry. While requiring a relatively large amount of pure sample, coupling HPLC directly to an NMR spectrometer (HPLC-NMR) allows for the unequivocal identification of each stereoisomer directly from a separated mixture. acs.orgresearchgate.net ¹³C-NMR studies have been instrumental in confirming the structures of various zeaxanthin and lutein isomers. researchgate.net
Resonance Raman Spectroscopy: This specialized technique can be used as a probe to study the molecular environment and aggregation state of zeaxanthin. Changes in the resonance Raman spectrum of zeaxanthin when incorporated into phospholipid membranes have been used to investigate its behavior during lipid phase transitions, suggesting it forms aggregates in the gel state and monomers in the liquid crystal state. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of carotenoids like zeaxanthin, owing to their extensive system of conjugated double bonds which absorb light in the visible region. The UV-Vis spectrum of zeaxanthin exhibits a characteristic shape with fine structure, and the wavelength of maximum absorption (λmax) is a key identifier.
The absorption spectrum of zeaxanthin is significantly influenced by the solvent used for analysis. This solvatochromic effect can alter both the λmax and the absorbance intensity. For instance, the absorbance of zeaxanthin at its λmax is approximately two times greater in methanol compared to hexane at higher concentrations. nih.gov In hexane, zeaxanthin may exhibit a non-linear relationship between concentration and absorbance, which is likely due to differences in solubility that can lead to the formation of microcrystals. nih.gov These solvent-dependent spectral properties are critical considerations for accurate quantification.
Table 1: UV-Vis Absorption Maxima (λmax) of Zeaxanthin in Various Solvents
| Solvent | Wavelength of Maximum Absorption (λmax) |
|---|---|
| Hexane | ~450 nm |
| Chloroform (CHCl₃) | Not specified |
| Methanol (MeOH) | ~450 nm |
Data compiled from published spectra. Specific values can show slight variations. researchgate.net
Mass Spectrometry (MS) and Tandem MS for Structural Elucidation and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of zeaxanthin. It provides molecular weight information and, through tandem MS (MS/MS), detailed structural insights via fragmentation patterns. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for carotenoid analysis. thermofisher.comuab.edunih.gov
In positive ion mode APCI-MS, zeaxanthin typically shows a protonated molecule [M+H]⁺. Tandem MS experiments on this precursor ion reveal characteristic fragmentation patterns. Common losses include water ([M+H-H₂O]⁺) and toluene. nih.gov ESI-MS/MS analysis of the protonated molecule [M+H]⁺ of zeaxanthin (m/z 569) can produce a prominent product ion at m/z 175, which is thought to arise from the loss of a water molecule followed by fragmentation at the C9–C10 bond. uab.edu The fragmentation of the polyene chain produces a series of characteristic product ions. uab.edunih.gov
Negative ion APCI tandem mass spectrometry of zeaxanthin is often dominated by the loss of water ([M-18]⁻·) and the subsequent loss of a methyl radical ([M-18-15]⁻). nih.gov However, this mode may not produce unique fragment ions to distinguish zeaxanthin from its isomer, lutein. nih.gov
LC-MS methods are widely used for the quantification of zeaxanthin and its esters in various plant and biological samples. nih.govacs.orgresearchgate.net The high sensitivity of MS allows for detection at very low levels.
Table 2: Characteristic Mass Fragments of Zeaxanthin in Tandem MS
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Description |
|---|---|---|---|
| Positive APCI | 569 [M+H]⁺ | 551 | Loss of water ([M+H-H₂O]⁺) |
| Positive APCI | 569 [M+H]⁺ | 477 | Loss of toluene |
| Positive ESI | 569 [M+H]⁺ | 175 | Loss of water and subsequent C9-C10 bond cleavage |
| Negative APCI | 568 [M]⁻ | 550 | Loss of water ([M-H₂O]⁻·) |
Fragmentation patterns are dependent on instrumentation and collision energy. uab.edunih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of carotenoids, including the determination of stereochemistry. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.
NMR has been crucial in establishing the structures of all-(E) (trans) and various (Z) (cis) geometrical isomers of zeaxanthin isolated from biological sources like human plasma. nih.govsemanticscholar.org By analyzing the chemical shifts and coupling constants, the position of stereomutated double bonds in the polyene chain can be definitively identified. nih.gov Hyphenated techniques like HPLC-NMR allow for the direct structural elucidation of isomers as they are separated chromatographically, which is particularly useful for analyzing complex mixtures from plant or animal tissues. researchgate.net
Raman Spectroscopy for In Situ Analysis
Raman spectroscopy is a non-invasive vibrational spectroscopy technique that provides highly specific chemical fingerprints of molecules. Carotenoids, including zeaxanthin, are exceptionally well-suited for Raman analysis due to a phenomenon called the resonance Raman effect. nih.govmdpi.com When the excitation laser wavelength overlaps with the electronic absorption bands of the carotenoid (e.g., 488 nm), the Raman signal is enhanced by several orders of magnitude (up to 10⁵), allowing for highly sensitive detection even within complex biological matrices like living human tissue. nih.govkansascity.edu
The resonance Raman spectrum of zeaxanthin is dominated by three major peaks:
ν₁ (~1525-1528 cm⁻¹): Arising from the C=C double bond stretching vibrations of the conjugated polyene chain. The exact position of this peak is sensitive to the conjugation length. acs.orgnih.govnih.gov
ν₂ (~1159 cm⁻¹): Originating from C-C single bond stretching vibrations. nih.gov
ν₃ (~1008 cm⁻¹): Attributed to the rocking motions of the methyl groups attached to the polyene chain. nih.gov
These characteristic peaks allow for the identification and even quantification of zeaxanthin in situ. nih.gov Subtle shifts in the ν₁ peak position can be used to distinguish between different carotenoids; for example, the ν₁ peak for zeaxanthin appears at approximately 1528 cm⁻¹, while for lutein it is at 1532 cm⁻¹ under specific conditions, enabling their differentiation in mixtures. nih.gov
Table 3: Characteristic Resonance Raman Bands for Zeaxanthin
| Raman Band | Approximate Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|---|
| ν₁ | 1528 | C=C stretching |
| ν₂ | 1159 | C-C stretching |
Peak positions can vary slightly depending on the molecular environment and excitation wavelength. nih.govnih.gov
Chiral Separation Techniques for Stereoisomeric Analysis
Zeaxanthin exists as three stereoisomers: (3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and the achiral meso-zeaxanthin (3R,3'S). Distinguishing and quantifying these individual stereoisomers is critical, as their biological origins and functions can differ. This separation cannot be achieved by standard reversed-phase or normal-phase HPLC and requires specialized chiral stationary phases (CSPs). researchgate.net
Chiral HPLC is the definitive method for stereoisomeric analysis. Columns packed with chiral selectors, such as polysaccharide derivatives (e.g., amylose or cellulose derivatives coated on silica gel), are commonly used. nih.govphenomenex.com For example, the Daicel Chiralpak AD-3 and AD-H columns, which are based on amylose derivatives, have been successfully used to resolve (3R,3'R)-zeaxanthin, meso-zeaxanthin, and (3S,3'S)-zeaxanthin. nih.govoup.com
The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. nih.govarvojournals.org The development of these methods has been crucial for demonstrating the presence and allowing for the quantification of all three stereoisomers in biological samples like trout flesh and human retina. nih.govarvojournals.orgnih.govarvojournals.orgresearchgate.net
Quantitative Analysis, Method Validation, and Sensitivity
Reliable quantification of (3S,3'S)-zeaxanthin requires robust analytical methods that are thoroughly validated. Method validation ensures that the analytical procedure is accurate, precise, and suitable for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For zeaxanthin, calibration curves are typically constructed by plotting the peak area from HPLC-UV/Vis or LC-MS analysis against a series of known concentrations. Excellent linearity is often achieved, with correlation coefficients (r²) greater than 0.99. nih.govresearchgate.netresearchgate.net For example, a method for zeaxanthin stereoisomers showed a linear range of 0.04–0.8 mg L⁻¹ with an r² of 0.996. nih.gov Another study demonstrated linearity up to at least 1.75 mmol/L (r² = 0.9998). researchgate.net
Sensitivity (LOD and LOQ): The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. These values are crucial for analyzing samples with trace amounts of zeaxanthin.
One HPLC method reported an LOD of 0.5 pmol for zeaxanthin. researchgate.net
Another study established an LOQ of 3.2 pmol for zeaxanthin with a relative standard deviation (RSD) of 4.2%. nih.gov
When using highly sensitive chiral HPLC-MS/APCI methods, the LOD for zeaxanthin stereoisomers can be as low as 10 pg, which is about 100 times more sensitive than standard photodiode array (PDA) detection. arvojournals.org
Precision and Accuracy: Precision is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of replicate measurements. Accuracy can be assessed by recovery studies or by analyzing certified reference materials. Within-day CVs for zeaxanthin have been reported to be 4% at concentrations of 0.01 mmol/L and 0.04 mmol/L, with between-day CVs of 7% and 6% at similar concentrations. researchgate.net Recovery of zeaxanthin has been reported at 96.1%. researchgate.net
Table 4: Summary of Method Validation Parameters for Zeaxanthin Quantification
| Parameter | Reported Value | Analytical Technique |
|---|---|---|
| Linearity (r²) | 0.996 | Chiral HPLC-DAD |
| 0.997 | Chiral HPLC-DAD | |
| 0.9988 | LC-MS | |
| 0.9998 | HPLC | |
| LOD | 0.5 pmol | HPLC |
| 10 pg | Chiral HPLC-MS/APCI | |
| LOQ | 3.2 pmol (RSD = 4.2%) | Chiral HPLC-DAD |
| Precision (CV) | 4% (Within-day) | HPLC |
| 6-7% (Between-day) | HPLC |
| Accuracy (Recovery) | 96.1% | HPLC |
Values are compiled from multiple studies and are method-dependent. thermofisher.comnih.govresearchgate.netnih.gov
Genetic and Metabolic Engineering for Enhanced Zeaxanthin Production
Strategies for Overexpression in Microbial Cell Factories (e.g., E. coli, Y. lipolytica, Synechocystis)
A primary strategy to increase zeaxanthin (B1683548) production is the overexpression of key enzymes in the biosynthetic pathway. This is typically achieved by placing the relevant genes under the control of strong promoters and/or increasing the gene copy number within the host organism. Various microbial hosts, including bacteria like Escherichia coli and cyanobacteria such as Synechocystis sp. PCC 6803, as well as yeasts like Yarrowia lipolytica, have been successfully engineered for this purpose. cabidigitallibrary.orgresearchgate.netnih.gov
Escherichia coli : As a well-characterized model organism, E. coli is frequently used for heterologous production of carotenoids. researchgate.net Engineering strategies involve introducing the necessary carotenogenic genes, such as those for geranylgeranyl diphosphate (B83284) synthase (crtE), phytoene (B131915) synthase (crtB), phytoene desaturase (crtI), lycopene (B16060) β-cyclase (crtY), and β-carotene hydroxylase (crtZ). nih.gov By optimizing the expression of these genes, significant yields have been achieved. For instance, one engineered E. coli strain produced zeaxanthin at a concentration of 11.95 mg/g dry cell weight. nih.gov
Yarrowia lipolytica : This oleaginous yeast is an attractive host for producing lipid-soluble compounds like zeaxanthin due to its high metabolic flux towards acetyl-CoA, a key precursor for isoprenoid synthesis. researchgate.netfrontiersin.org Researchers have constructed zeaxanthin biosynthesis pathways in non-carotenoid-producing strains of Y. lipolytica. frontiersin.org A common approach involves expressing crtE, crtB, and crtI to produce lycopene, followed by the introduction of a bifunctional enzyme CarRP (phytoene synthase/lycopene cyclase) and β-carotene hydroxylase (crtZ). frontiersin.org Increasing the copy number of the crtZ gene has proven effective; for example, high-copy-number integration of Eu-crtZ from Pantoea ananatis into the ribosomal DNA of Y. lipolytica resulted in a 4.02-fold increase in the zeaxanthin titer. frontiersin.orgnih.gov Through successive engineering and optimization, zeaxanthin titers in Y. lipolytica have reached up to 775.3 mg/L in shake flasks and even 1575.09 mg/L in optimized fermentation conditions. researchgate.netnih.govacs.org
Synechocystis sp. PCC 6803 : This cyanobacterium naturally produces zeaxanthin and serves as a good model for autotrophic production. nih.gov Metabolic engineering efforts have focused on overcoming rate-limiting steps in its native pathway. Overexpression of the endogenous β-carotene hydroxylase gene (crtR) using the strong psbAII promoter led to a 2.5-fold increase in zeaxanthin accumulation, making it the major carotenoid in the engineered strain. nih.govasm.org Further modifications, such as disrupting competing pathways like the one for echinenone (B51690) synthesis by knocking out the crtO gene, can further channel metabolic flux towards zeaxanthin. nih.govasm.org
Table 1: Examples of Overexpression Strategies for Zeaxanthin Production
| Microorganism | Gene(s) Overexpressed | Strategy | Resulting Zeaxanthin Titer/Content | Reference |
|---|---|---|---|---|
| Yarrowia lipolytica | Eu-crtZ | High-copy-number integration into rDNA | 21.98 mg/L (4.02-fold increase) | frontiersin.org |
| Yarrowia lipolytica | crtZ, RFNR1 (oxidoreductase) | Co-expression and precursor pathway engineering | 775.3 mg/L | nih.govbohrium.com |
| Synechocystis sp. PCC 6803 | crtR | Overexpression using strong psbAII promoter | 2.5-fold increase | asm.org |
| Escherichia coli | crtZ from Pantoea ananatis | Optimization via tunable intergenic regions | 11.95 mg/g DCW | nih.gov |
Pathway Optimization and Flux Redirection
A critical bottleneck in the production of carotenoids is the limited availability of the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.commdpi.com These precursors are synthesized via the mevalonate (B85504) (MVA) pathway in eukaryotes and archaea, or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in most bacteria and plant plastids. nih.gov
Engineering these upstream pathways is a key strategy to boost zeaxanthin yields.
MEP Pathway Engineering : In organisms like E. coli, the MEP pathway is the native route to IPP and DMAPP. mdpi.com Key rate-limiting enzymes, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), are common targets for overexpression to increase metabolic flux. nih.govnih.gov For example, overexpressing dxs in E. coli has been shown to enhance carotenoid production significantly. nih.gov
MVA Pathway Engineering : In Y. lipolytica, which utilizes the MVA pathway, engineering focuses on enhancing the supply of acetyl-CoA and subsequent intermediates. researchgate.net Introducing heterologous genes, such as mvaE (encoding acetyl-CoA acetyltransferase/HMG-CoA reductase) and mvaS (HMG-CoA synthase), can increase the pool of mevalonate, a key precursor. nih.govacs.org In one study, this strategy increased the production of the zeaxanthin precursor, β-carotene, by 27.2% to a yield of 536.8 mg/L. acs.orgbohrium.com
Achieving high yields of zeaxanthin requires not only the overexpression of biosynthetic genes but also the careful balancing of the expression levels and activities of sequential enzymes to avoid the accumulation of inhibitory intermediates and to efficiently pull the metabolic flux towards the final product. nih.gov The conversion of lycopene to zeaxanthin involves two key enzymes: lycopene β-cyclase (crtY) and β-carotene hydroxylase (crtZ). nih.gov
The hydroxylation of β-carotene to zeaxanthin, catalyzed by CrtZ, is often identified as the rate-limiting step. nih.gov To address this, researchers have explored several strategies:
Enzyme Screening : The catalytic efficiency of CrtZ can vary significantly depending on its origin. Studies have compared crtZ genes from different organisms, such as Pantoea ananatis, Pantoea agglomerans, and the alga Haematococcus pluvialis, to identify the most active variant for zeaxanthin production in a specific host. nih.govfrontiersin.org The crtZ from P. ananatis has often been found to be superior for production in E. coli and Y. lipolytica. nih.govfrontiersin.org
Fusion Proteins : To improve the efficiency of the two-step conversion from lycopene to zeaxanthin, CrtY and CrtZ enzymes have been fused together. nih.gov This approach aims to create substrate channeling by bringing the enzymes into close proximity, thereby increasing the local concentration of the intermediate (β-carotene) and facilitating its direct conversion to zeaxanthin. nih.gov The effectiveness of the fusion protein can be highly dependent on the orientation of the enzymes (CrtY-CrtZ vs. CrtZ-CrtY) and the sequence and length of the linker peptide used to join them. nih.gov
Heterologous Expression Systems and Host Strain Selection
The choice of microbial host is a critical factor for the successful production of zeaxanthin. An ideal host should have a high capacity for precursor synthesis, be genetically tractable, and be suitable for large-scale industrial fermentation. cabidigitallibrary.org The most commonly used hosts for heterologous zeaxanthin production are E. coli and various yeasts. cabidigitallibrary.orgresearchgate.net
Escherichia coli : Its rapid growth, well-understood genetics, and the availability of extensive genetic tools make it a popular choice for initial pathway construction and proof-of-concept studies. nih.gov
Yeasts (Saccharomyces cerevisiae and Yarrowia lipolytica) : Yeasts are often preferred for industrial production, particularly for food and pharmaceutical applications, as many are classified as Generally Recognized as Safe (GRAS). frontiersin.org Y. lipolytica is particularly advantageous for producing hydrophobic molecules like zeaxanthin because its oleaginous nature provides a natural sink for product storage in lipid bodies, which can alleviate product toxicity and simplify downstream processing. researchgate.net
Cyanobacteria (Synechocystis sp.) : These photosynthetic microbes offer the potential for sustainable, autotrophic production of zeaxanthin using CO2 and light as primary resources, reducing the reliance on sugar feedstocks. mountainscholar.org
The selection of a specific strain within a species is also important. For example, in a study using Y. lipolytica, the PO1h strain was chosen as the chassis because it produced the highest amount of β-carotene among the strains tested, indicating a strong intrinsic capacity for precursor supply. nih.govbohrium.com
Gene Editing and Synthetic Biology Approaches (e.g., CRISPR/Cas)
Modern synthetic biology tools, particularly CRISPR/Cas-based genome editing, have revolutionized the speed and precision of metabolic engineering. frontiersin.orgnih.gov These tools allow for targeted gene knockouts, insertions, and modifications directly within the host's chromosome.
A key application of CRISPR/Cas9 in zeaxanthin production is the elimination of competing metabolic pathways that divert precursors away from the target product. nih.gov For example, in the microalga Chlamydomonas reinhardtii, the carotenoid pathway naturally bifurcates from lycopene to form either α-carotene (leading to lutein) or β-carotene (leading to zeaxanthin). nih.gov
In a notable study, CRISPR/Cas9 was used to create a double knockout mutant of C. reinhardtii. nih.gov
Zeaxanthin epoxidase (ZEP) gene knockout : This prevented the conversion of zeaxanthin to downstream products like violaxanthin (B192666).
Lycopene epsilon cyclase (LCYE) gene knockout : This blocked the α-branch of the pathway, eliminating the production of lutein (B1675518) and redirecting the entire lycopene pool towards β-carotene and subsequently zeaxanthin.
This targeted gene editing resulted in a strain that produced high-purity zeaxanthin, with a 60% higher yield (5.24 mg/L) compared to the parental strain. nih.gov This approach not only increases the yield but also simplifies the downstream purification process by eliminating closely related byproducts. nih.gov
Bioprocess Development and Fermentation Optimization
Translating the success of a genetically engineered strain from the lab to an industrial scale requires extensive bioprocess development and fermentation optimization. cabidigitallibrary.org This involves fine-tuning various physical and chemical parameters to maximize cell growth and product formation.
Key parameters that are typically optimized include:
Medium Composition : Optimizing the carbon source (e.g., glucose concentration), nitrogen source, and other nutrients is crucial. High glucose levels can sometimes inhibit zeaxanthin production. nih.gov
pH : Maintaining the pH of the fermentation broth is vital, as significant shifts can negatively impact enzyme activity and cell viability. For Arthrobacter gandavensis, the optimal pH for zeaxanthin production was found to be 6.0. nih.gov
Temperature : Each microorganism has an optimal temperature range for growth and metabolite production.
Aeration and Agitation : Adequate oxygen supply is critical for the growth of aerobic microbes and for the activity of oxygen-dependent enzymes like β-carotene hydroxylase. However, excessive airflow can sometimes be detrimental. scirp.org
Fed-batch Fermentation : To overcome substrate inhibition and sustain high cell densities, a fed-batch strategy is often employed. This involves the controlled feeding of nutrients throughout the fermentation process. This strategy has been highly effective, with one study on an engineered E. coli strain achieving a zeaxanthin titer of 722 mg/L in a fed-batch fermenter. nih.gov In another case, fed-batch fermentation of an engineered Y. lipolytica strain resulted in an astaxanthin (B1665798) (a derivative of zeaxanthin) titer of 3.3 g/L. nih.gov
Table 2: Fermentation Optimization for Zeaxanthin Production
| Microorganism | Optimization Strategy | Key Parameters | Resulting Zeaxanthin Titer | Reference |
|---|---|---|---|---|
| Arthrobacter gandavensis | Central Composite Design (CCD) | pH 6.0, 1.5% glucose, 10% inoculum | 1.51 mg/g | nih.gov |
| Flavobacterium sp. | Fluidized Bed Bioreactor | Controlled pH, low air flow, NaCl concentration | 3.8 g/L | scirp.org |
| Escherichia coli | Fed-batch Fermentation | Not specified | 722 mg/L | nih.gov |
| Chlamydomonas reinhardtii (dzl mutant) | Medium Optimization | Not specified | 6.84 mg/L | nih.gov |
Structure Activity Relationships and Molecular Modifications of Zeaxanthin, 3s,3 S
Influence of Stereochemistry on Biological Activity
Zeaxanthin (B1683548) exists in three stereoisomeric forms: (3R,3'R)-zeaxanthin, (3R,3'S)-zeaxanthin (commonly known as meso-zeaxanthin), and (3S,3'S)-zeaxanthin. The arrangement of the hydroxyl groups at the C3 and C3' positions of the terminal β-rings defines these isomers. While (3R,3'R)-zeaxanthin is the predominant form found in the diet, meso-zeaxanthin (B1235934) is formed in the retina from the metabolic conversion of lutein (B1675518). Notably, small quantities of (3S,3'S)-zeaxanthin have also been identified in the adult human retina, particularly within the macula, although it is not of dietary origin mdpi.com.
The distinct stereochemistry of these isomers influences their distribution within the retina and their biological functions. In the central fovea, where the concentration of photoreceptor cells is highest, zeaxanthin and meso-zeaxanthin are the dominant carotenoids. As the distance from the fovea increases, the concentration of lutein becomes more prominent mdpi.com. This specific distribution suggests that the different stereoisomers may have specialized roles in protecting different regions of the retina.
While all zeaxanthin isomers are potent antioxidants, their efficacy can vary. Zeaxanthin, in general, is considered a more effective antioxidant than its isomer lutein, a difference attributed to its longer system of conjugated double bonds mdpi.com. Some in vitro studies suggest that meso-zeaxanthin may be a more powerful antioxidant than (3R,3'R)-zeaxanthin, especially when in the presence of the binding protein glutathione (B108866) S-transferase P1 (GSTP1) rsc.org. Furthermore, a combination of lutein, zeaxanthin, and meso-zeaxanthin has been shown to have a greater singlet oxygen quenching ability than any of the individual carotenoids alone, highlighting a synergistic effect in retinal protection fao.org.
The biological activity of the (3S,3'S) stereoisomer is the least understood of the three. Its presence in the macula suggests a physiological role, but detailed comparative studies on its specific antioxidant, anti-inflammatory, or photoprotective properties are limited. The table below summarizes the key characteristics of the zeaxanthin stereoisomers.
| Stereoisomer | Common Name | Source in the Human Body | Primary Location in Retina | Known Biological Roles |
| (3R,3'R)-zeaxanthin | Zeaxanthin | Dietary intake | Concentrated in the fovea | Antioxidant, blue light filtration |
| (3R,3'S)-zeaxanthin | meso-zeaxanthin | Conversion from lutein in the retina | Concentrated in the fovea | Potent antioxidant, anti-inflammatory |
| (3S,3'S)-zeaxanthin | Endogenous, non-dietary | Found in small amounts, particularly in the macula | Biological role not yet fully elucidated |
Role of Hydroxyl Groups in Activity and Function
The two hydroxyl (-OH) groups located at either end of the zeaxanthin molecule are fundamental to its biological activity and function. These polar groups are responsible for the molecule's orientation within cell membranes, anchoring it in a transmembrane position where it can effectively stabilize the lipid bilayer and exert its antioxidant effects nih.gov. This perpendicular orientation is crucial for protecting the membrane from oxidative damage.
The hydroxyl groups are also directly involved in the antioxidant mechanism of zeaxanthin. They contribute to its ability to scavenge harmful free radicals, particularly hydroxyl radicals mdpi.comfao.org. The presence of these polar groups also influences the interaction of zeaxanthin with specific binding proteins. For instance, the Pi isoform of glutathione S-transferase (GSTP1), a protein found in the human macula, shows a greater affinity for zeaxanthin and meso-zeaxanthin over lutein, an interaction that enhances their antioxidant capacity rsc.org.
Modification of the hydroxyl groups has been shown to significantly impact zeaxanthin's properties. Esterification, the process of attaching a fatty acid to the hydroxyl groups, can affect the bioavailability of zeaxanthin. Studies have shown that zeaxanthin dipalmitate, an esterified form, has a higher bioavailability compared to free zeaxanthin bund.de. Conversely, di-acetylation of the hydroxyl groups, which involves adding acetyl groups, has been found to decrease the anti-tumor activity of zeaxanthin, indicating that the free hydroxyl groups are essential for this particular biological function nih.gov.
The polarity imparted by the hydroxyl groups also facilitates the formation of H-type aggregates, a specific molecular arrangement that is stabilized by a network of hydrogen bonds and may be important for its function in the eye fao.org.
Effects of Conjugated Polyene Chain Length and Configuration
The defining feature of the zeaxanthin molecule is its long polyene chain containing a system of eleven conjugated double bonds mdpi.comrsc.org. This extended system of alternating single and double bonds is the chromophore responsible for zeaxanthin's characteristic yellow-orange color and, more importantly, its ability to absorb high-energy blue light mdpi.comresearchgate.net. The absorption maximum of zeaxanthin falls within the blue light spectrum (around 450 nm), allowing it to act as a natural filter and protect the delicate photoreceptor cells of the retina from phototoxic damage mdpi.comresearchgate.net.
The length of the conjugated polyene chain is directly correlated with the antioxidant capacity of carotenoids. The delocalized π-electrons along the chain enable zeaxanthin to effectively quench singlet oxygen and scavenge other reactive oxygen species mdpi.comresearchgate.net. With its eleven conjugated double bonds, zeaxanthin is a more potent antioxidant than lutein, which has a system of ten conjugated double bonds nih.gov. This enhanced antioxidant activity is a key factor in its protective role against oxidative stress-induced cellular damage.
The configuration of the polyene chain, specifically the cis/trans arrangement of the double bonds, also influences the molecule's properties. The all-trans configuration is the most thermodynamically stable and is the predominant form found in nature and in human tissues mdpi.com. However, exposure to light and heat can induce isomerization, leading to the formation of various cis-isomers mdpi.comresearchgate.net. These cis-isomers have a bent shape compared to the linear all-trans form, which can affect their packing in membranes and their interaction with other molecules. While the bioavailability of cis-isomers of some carotenoids is lower than their all-trans counterparts, the specific impact of cis-isomerization on zeaxanthin's bioavailability is not yet fully understood mdpi.com. Studies on cis-isomers of zeaxanthin have shown that they can also integrate into lipid bilayers and may even have a greater effect on some membrane properties compared to the all-trans form researchgate.net.
Synthesis and Evaluation of Zeaxanthin Analogs and Derivatives
The synthesis of zeaxanthin analogs and derivatives is a key area of research aimed at understanding its structure-activity relationships and potentially developing compounds with enhanced biological properties. A major focus of this research has been the modification of the hydroxyl groups through esterification.
Zeaxanthin esters, with fatty acids of varying chain lengths attached to one or both hydroxyl groups, have been synthesized for several purposes. These synthetic esters serve as important standards for the accurate quantification of naturally occurring zeaxanthin esters in foods and biological samples using techniques like high-performance liquid chromatography (HPLC) rsc.org. Beyond their use as analytical standards, zeaxanthin esters have been evaluated for their potential to improve the stability and bioavailability of zeaxanthin. For instance, studies have indicated that zeaxanthin dipalmitate is more readily absorbed than its non-esterified counterpart researchgate.net.
Another significant synthetic modification of zeaxanthin is its oxidation to produce astaxanthin (B1665798), another powerful antioxidant carotenoid. This conversion can be achieved by oxidizing esterified forms of zeaxanthin rsc.org. This process highlights the chemical relationship between these two important xanthophylls and provides a synthetic route to astaxanthin derivatives.
The total synthesis of different stereoisomers of zeaxanthin, including the naturally occurring (3R,3'R)-zeaxanthin and the non-dietary (3S,3'S)-zeaxanthin, has been accomplished. These synthetic routes are crucial for providing pure standards of each isomer for detailed biological evaluation, helping to elucidate the specific roles of each stereoisomer in the human body.
While the primary focus of synthetic efforts has been on esterification and stereoisomer synthesis, the development and evaluation of a broader range of zeaxanthin analogs with modifications to the polyene chain or the terminal rings remain an area for future exploration. Such studies could lead to the discovery of novel compounds with tailored biological activities.
| Derivative Type | Purpose of Synthesis | Key Findings |
| Zeaxanthin Esters (mono- and di-esters) | Analytical standards, improved stability and bioavailability | Zeaxanthin dipalmitate shows enhanced bioavailability compared to free zeaxanthin. |
| Astaxanthin Esters (from zeaxanthin) | Synthesis of another potent antioxidant | Demonstrates a synthetic pathway from zeaxanthin to astaxanthin. |
| Zeaxanthin Stereoisomers | Elucidation of individual biological roles | Provides pure compounds for comparative biological studies. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. While extensive QSAR studies specifically focused on (3S,3'S)-zeaxanthin are not widely reported in the available literature, the principles of QSAR can be applied to understand the structure-activity relationships of carotenoids in general, including the various isomers of zeaxanthin.
For carotenoids, key structural features that are often considered in QSAR models include:
Length of the conjugated polyene chain: As discussed previously, the number of conjugated double bonds is a critical determinant of both the antioxidant capacity and the light-absorbing properties of carotenoids. A direct correlation between the length of the polyene chain and these activities is a fundamental aspect of their structure-activity relationship.
Stereochemistry: The spatial arrangement of atoms, as seen in the different stereoisomers of zeaxanthin, can significantly influence how the molecule interacts with biological targets such as enzymes and receptors. QSAR can help to model these three-dimensional interactions.
Molecular descriptors: A wide range of computational descriptors, such as molecular weight, lipophilicity (logP), and various electronic and topological parameters, can be used to build predictive QSAR models for the biological activities of zeaxanthin and its analogs.
By developing QSAR models, researchers can predict the potential biological activity of novel, unsynthesized zeaxanthin derivatives. This in silico approach can guide the rational design of new analogs with potentially enhanced antioxidant, anti-inflammatory, or photoprotective properties, thereby streamlining the drug discovery and development process. While specific QSAR studies on (3S,3'S)-zeaxanthin are not prominent, the application of these computational methods holds promise for future research into the structure-activity relationships of this and other zeaxanthin isomers.
Future Research Directions and Challenges
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
While the core biosynthetic pathway of zeaxanthin (B1683548) from geranylgeranyl pyrophosphate is well-established, there remain gaps in our understanding, suggesting the existence of yet undiscovered enzymes and alternative pathways. The discovery of novel enzymes, such as a carotenoid 2,2'-β-hydroxylase from Brevundimonas sp. strain SD212, which can produce 2-hydroxylated and 2,2'-dihydroxylated derivatives of zeaxanthin, highlights the potential for identifying new biocatalysts that could lead to the production of novel xanthophylls with unique properties researchgate.netnih.gov.
Future research will likely focus on genome mining of diverse microorganisms from unique environments to identify novel carotenoid biosynthesis gene clusters. Techniques such as retrobiosynthetic NMR analysis can be employed to trace the metabolic flux and elucidate complex biosynthetic pathways oup.com. Understanding the stereochemistry of cyclization reactions during zeaxanthin biosynthesis is another area ripe for exploration, with studies on the stereochemical behavior of methyl substituents offering insights into the enzymatic mechanisms oup.com. The elucidation of these novel enzymes and pathways is not only of fundamental scientific interest but also holds promise for the combinatorial biosynthesis of new and rare xanthophylls with potentially enhanced biological activities.
Development of Advanced Spectroscopic and Imaging Techniques for In Vivo Analysis
A significant challenge in zeaxanthin research is the ability to accurately measure and visualize its distribution and dynamics within living organisms (in vivo). Current methods often rely on the extraction and quantification of zeaxanthin from tissues, which does not provide real-time spatial information. The development of advanced, non-invasive spectroscopic and imaging techniques is crucial for a deeper understanding of its physiological functions.
Future advancements may include the refinement of resonance Raman spectroscopy, which has been used to probe the structure of zeaxanthin in membranes, to allow for high-resolution imaging in living cells. Furthermore, techniques like fluorescence lifetime imaging microscopy (FLIM) and coherent anti-Stokes Raman scattering (CARS) microscopy, which have been applied to other carotenoids, could be adapted for (3S,3'S)-zeaxanthin. These methods would enable researchers to visualize its subcellular localization, its interaction with specific proteins and lipids, and its response to environmental stimuli in real-time. Such advancements will be instrumental in understanding its role in photoprotection and its metabolism within complex biological systems.
Application of Systems Biology and Multi-omics Approaches
To unravel the complex regulatory networks governing the biosynthesis and function of (3S,3'S)-zeaxanthin, a holistic approach is necessary. Systems biology, which integrates data from various "-omics" platforms (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful framework for achieving this.
Future research will increasingly utilize multi-omics approaches to identify the key genes, proteins, and metabolites that are interconnected with zeaxanthin metabolism. For instance, transcriptomic and proteomic analyses of microorganisms under different environmental conditions can reveal the regulatory elements that control the expression of biosynthetic genes. Metabolomic profiling can provide a comprehensive picture of the metabolic fluxes and identify potential bottlenecks in the pathway. By integrating these datasets, researchers can construct detailed metabolic models to predict how genetic or environmental perturbations will affect zeaxanthin production. This knowledge is not only crucial for fundamental understanding but also for designing rational metabolic engineering strategies to enhance its production in microbial cell factories.
Sustainable and Cost-Effective Production Technologies
The demand for natural (3S,3'S)-zeaxanthin for use in nutraceuticals, food, and cosmetics is on the rise. However, current production methods, which primarily rely on extraction from marigold flowers, can be costly and are subject to seasonal and geographical variations. Therefore, the development of sustainable and cost-effective production technologies is a major research focus.
Metabolic engineering of microorganisms such as Escherichia coli and the yeast Yarrowia lipolytica has shown great promise for the de novo biosynthesis of astaxanthin (B1665798), a derivative of zeaxanthin, from inexpensive carbon sources researchgate.net. Similar strategies can be applied and optimized for the high-level production of (3S,3'S)-zeaxanthin. Key challenges include overcoming metabolic bottlenecks, enhancing the precursor supply, and preventing the degradation of the final product. Future research will likely focus on iterative metabolic engineering cycles, guided by systems biology data, to develop robust and efficient microbial cell factories. Furthermore, exploring alternative and sustainable feedstocks, such as lignocellulosic biomass, will be crucial for reducing the environmental footprint of the production process.
| Research Area | Key Objectives | Potential Impact |
| Metabolic Engineering | Increase precursor supply, overcome pathway bottlenecks, and enhance product stability. | Higher yields and productivity of (3S,3'S)-zeaxanthin. |
| Synthetic Biology | Design and construct novel biosynthetic pathways and regulatory circuits. | Production of novel carotenoids and fine-tuned control of zeaxanthin synthesis. |
| Fermentation Optimization | Develop cost-effective and scalable fermentation processes using sustainable feedstocks. | Reduced production costs and environmental impact. |
| Downstream Processing | Create efficient and environmentally friendly methods for zeaxanthin extraction and purification. | Improved product purity and reduced processing costs. |
Deepening Understanding of Zeaxanthin's Role in Inter-organismal and Ecological Interactions
The primary recognized ecological role of zeaxanthin is its function in photoprotection, shielding organisms from the damaging effects of excess light energy. This is particularly important for photosynthetic organisms, where it plays a key role in the dissipation of excess absorbed light energy as heat, a process known as non-photochemical quenching (NPQ).
However, the role of (3S,3'S)-zeaxanthin in broader ecological and inter-organismal interactions remains largely unexplored. Future research should investigate its potential functions as a signaling molecule, an antioxidant defense in response to various biotic and abiotic stresses beyond high light, and its influence on the structure and function of microbial communities. For example, does the production of zeaxanthin by certain microorganisms provide a competitive advantage in their natural habitats? Does it play a role in symbiotic relationships? Answering these questions will provide a more complete picture of the ecological significance of this important molecule.
Exploring Novel Molecular Targets and Mechanisms of Action in Diverse Biological Systems
The beneficial health effects of (3S,3'S)-zeaxanthin are primarily attributed to its potent antioxidant properties and its ability to filter blue light. In the human eye, it is a key component of the macular pigment, where it protects the retina from photo-oxidative damage nih.govtandfonline.com.
Q & A
Basic Research Questions
Q. What standard analytical methods are used to identify and quantify (3S,3'S)-zeaxanthin in biological samples?
- Methodology : High-performance liquid chromatography (HPLC) with ultraviolet-visible (UV-Vis) detection and liquid chromatography-mass spectrometry (LCMS) are primary techniques. HPLC separates zeaxanthin based on retention time and spectral characteristics (e.g., λmax ~450 nm), while LCMS confirms molecular weight and fragmentation patterns. For example, UFLC-PDA analysis compares retention times and absorption spectra against known standards .
- Validation : Cross-referencing with isolated zeaxanthin from validated sources (e.g., corn) ensures accuracy. Mass spectrometry further validates structural integrity via precursor and fragment ions (e.g., m/z 568.4 for zeaxanthin) .
Q. How do researchers determine the optimal dosage of (3S,3'S)-zeaxanthin for in vitro studies?
- Experimental Design : Dose-response curves using assays like CCK-8 and MTT assess cell viability. For instance, H9C2 cardiomyocytes treated with zeaxanthin (0–48 hours) showed time-dependent effects, with 24-hour exposure often selected for subsequent apoptosis assays .
- Data Interpretation : Statistical analysis (one-way ANOVA, Student’s t-test) identifies significant differences in survival rates and apoptotic markers (e.g., Bax/Bcl2 ratio, cleaved caspase-3) .
Advanced Research Questions
Q. How can statistical modeling optimize (3S,3'S)-zeaxanthin biosynthesis in microbial systems?
- Process Optimization : Face-centered central composite design (CCD) evaluates critical parameters (e.g., glucose concentration, pH, inoculum size). A polynomial regression model (e.g., Zeaxanthin yield = 25.6 + 9.67X₁ − 10.17X₂ + ...) predicts optimal conditions .
- Case Study : In Chlamydomonas reinhardtii, CCD increased biomass production from 1.98 g/L to 3.40 g/L under stress, enhancing zeaxanthin yield .
Q. What methodologies resolve contradictions in (3S,3'S)-zeaxanthin’s efficacy for age-related macular degeneration (AMD)?
- Meta-Analysis Approach : Systematic reviews pool longitudinal cohort studies to calculate pooled relative risks (RR). For example, a meta-analysis of six studies found no significant early AMD risk reduction (RR 0.96) but noted late AMD risk reduction (RR 0.74) .
- Mechanistic Studies : In vitro models (e.g., human retinal endothelial cells) assess anti-angiogenic effects via pathways like Nox4-dependent VEGF inhibition, reconciling discrepancies through pathway-specific activity .
Q. How do researchers validate (3S,3'S)-zeaxanthin’s role in modulating TGF-β/Smad2/3 and p38MAPK/NF-κB signaling?
- In Vivo/In Vitro Models : High-fat diet (HFD)-induced myocardial injury in mice evaluates zeaxanthin’s cardioprotective effects. Western blotting quantifies pathway proteins (e.g., phosphorylated Smad2/3, p38MAPK), while immunohistochemistry localizes expression .
- Data Triangulation : Combining animal data with cell-based assays (e.g., H9C2 apoptosis assays) strengthens mechanistic claims. For example, zeaxanthin reduced TGF-β1 expression by 40% in HFD mice, corroborated by in vitro suppression of NF-κB .
Q. What strategies improve glycosylation efficiency of (3S,3'S)-zeaxanthin in engineered microbial strains?
- Enzyme Engineering : Overexpression of glycosyltransferases (e.g., YdhE in E. coli) increases glycosylated zeaxanthin yields. Initial strains showed 14.2% unmodified zeaxanthin; iterative promoter optimization boosted diglycosylation to 59% .
- Analytical Validation : HPLC-MS monitors glycosylation progress, with monoglycosylated (m/z 730.5) and diglycosylated (m/z 892.6) forms quantified against standards .
Methodological Considerations
- Reproducibility : Detailed protocols for cell culture conditions (e.g., H9C2 medium, hypoxia exposure) and statistical parameters (n=3–6 replicates, SEM reporting) are critical .
- Ethical Compliance : Animal studies must adhere to guidelines like ARRIVE, with ethics committee approval (e.g., Harbin Medical University, Protocol 2021-SCILLSC-87) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
